2-[(4-Ethylphenyl)amino]nicotinic acid
Description
Properties
IUPAC Name |
2-(4-ethylanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-10-5-7-11(8-6-10)16-13-12(14(17)18)4-3-9-15-13/h3-9H,2H2,1H3,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWDDQRJUPZROSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60649737 | |
| Record name | 2-(4-Ethylanilino)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55285-32-0 | |
| Record name | 2-(4-Ethylanilino)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60649737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Biological Profiling of 2-[(4-Ethylphenyl)amino]nicotinic Acid: A Technical Guide
This technical guide provides an in-depth analysis of the biological activity, synthesis, and experimental utility of 2-[(4-Ethylphenyl)amino]nicotinic acid , a specific derivative within the N-arylnicotinic acid (fenamate-like) class.
Executive Summary
2-[(4-Ethylphenyl)amino]nicotinic acid represents a lipophilic analog of the N-phenylnicotinic acid scaffold, a chemical family that includes potent non-steroidal anti-inflammatory drugs (NSAIDs) such as niflumic acid and clonixin . This compound is primarily utilized in research to probe the Structure-Activity Relationships (SAR) of the cyclooxygenase (COX) binding pocket and, secondarily, as a modulator of calcium-activated chloride channels (CaCCs).
Its 4-ethyl substitution on the aniline ring introduces specific steric and lipophilic properties that differentiate it from the classical ortho-substituted clinical candidates, making it a valuable tool for studying the hydrophobic tolerance of the COX active site.
Chemical Identity & Physicochemical Properties
Understanding the physicochemical profile is critical for predicting bioavailability and membrane permeability in biological assays.
| Property | Value / Description |
| Chemical Name | 2-[(4-Ethylphenyl)amino]pyridine-3-carboxylic acid |
| Scaffold Class | N-arylnicotinic acid (Fenamate isostere) |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| Lipophilicity (cLogP) | ~3.2 (Estimated) |
| pKa (Acidic) | ~5.5 (Carboxylic acid moiety) |
| H-Bond Donors/Acceptors | 2 (NH, OH) / 4 (N, O) |
| Key Structural Feature | The amino bridge connects a pyridine ring (nicotinic acid) to a lipophilic 4-ethylphenyl tail.[1][2][3] |
Structural Significance
The core structure mimics the "L-shaped" conformation required for binding to the arachidonic acid binding site on COX enzymes. The carboxylic acid group serves as the "warhead," forming an ionic bond with Arg-120 in the COX channel, while the 4-ethylphenyl group probes the hydrophobic channel depth.
Mechanism of Action (MoA)
Primary Target: Cyclooxygenase (COX) Inhibition
Like its parent scaffold niflumic acid, 2-[(4-Ethylphenyl)amino]nicotinic acid acts as a reversible inhibitor of COX-1 and COX-2 enzymes.
-
Entry: The anionic carboxylate enters the hydrophobic channel of the COX enzyme.
-
Anchoring: It forms an electrostatic interaction (salt bridge) with the guanidinium group of Arg-120 .
-
Steric Blockade: The 4-ethylphenyl tail extends into the hydrophobic pocket, sterically hindering the access of the substrate (arachidonic acid) to the catalytic tyrosine (Tyr-385).
-
SAR Insight: While ortho-substituents (e.g., in diclofenac or mefenamic acid) lock the rings in a twisted conformation to maximize potency, the para-ethyl group in this compound allows for greater rotational freedom, often used to test the "width" vs. "depth" constraints of the COX channel.
-
Secondary Target: Chloride Channel Modulation
Compounds of the 2-aminonicotinic acid class are well-documented blockers of calcium-activated chloride channels (CaCCs) , such as TMEM16A. The lipophilic 4-ethyl group enhances membrane partitioning, potentially increasing potency against these transmembrane pore targets compared to less lipophilic analogs.
Figure 1: Dual mechanism of action targeting inflammatory pathways (COX) and membrane excitability (CaCC).
Synthesis Protocol
The most robust method for synthesizing 2-anilinonicotinic acid derivatives is the Ullmann-Goldberg condensation . This reaction couples an aryl halide with an amine using a copper catalyst.
Materials
-
Substrate A: 2-Chloronicotinic acid (1.0 eq)
-
Substrate B: 4-Ethylaniline (1.2 eq)
-
Catalyst: Copper powder (0.1 eq) or CuI
-
Base: Potassium Carbonate (
) (2.0 eq) -
Solvent: DMF or Isoamyl alcohol
Step-by-Step Methodology
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloronicotinic acid (15.7 mg, 0.1 mmol) in 5 mL of DMF.
-
Addition: Add 4-ethylaniline (14.5 mg, 0.12 mmol) and anhydrous
. -
Catalysis: Add copper powder (catalytic amount).
-
Reaction: Heat the mixture to 130°C under nitrogen atmosphere for 4–6 hours. Monitor by TLC (System: Hexane/Ethyl Acetate 1:1).
-
Checkpoint: The spot for 2-chloronicotinic acid should disappear.
-
-
Work-up:
-
Cool to room temperature.
-
Pour into ice-cold water (20 mL).
-
Acidify with 1N HCl to pH ~4. The product will precipitate as a solid.
-
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to obtain the pure acid.
Figure 2: Ullmann condensation workflow for the synthesis of the target compound.
Experimental Assays for Biological Activity
Assay A: COX-1/COX-2 Inhibition Screen
This assay quantifies the compound's ability to prevent the conversion of arachidonic acid to PGH2.
-
Type: Colorimetric or Fluorometric Inhibitor Screening Kit (e.g., Cayman Chemical COX assay).
-
Protocol:
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Incubate recombinant COX-1 and COX-2 enzymes with varying concentrations (0.1 µM – 100 µM) of the compound for 10 minutes at 25°C.
-
Initiate reaction by adding Arachidonic Acid and the colorimetric substrate (TMPD).
-
Measure absorbance at 590 nm after 5 minutes.
-
Data Analysis: Calculate % Inhibition =
. Plot Log[Concentration] vs. % Inhibition to determine IC50.
-
Assay B: Whole-Cell Patch Clamp (Chloride Channels)
To verify off-target activity on CaCCs (relevant for pain research).
-
Cell Line: HEK293 cells stably expressing TMEM16A.
-
Protocol:
-
Pipette Solution: Intracellular solution containing 500 nM free
to activate the channels. -
Voltage Protocol: Hold cells at 0 mV, then apply voltage steps from -100 mV to +100 mV.
-
Application: Perfuse the compound (10 µM) and record reduction in chloride current (
). -
Result: A significant reduction in current density confirms channel blocking activity.
-
Structure-Activity Relationship (SAR) Context
Why use the 4-ethyl derivative?
-
Lipophilicity: The ethyl group increases LogP compared to the methyl (Clonixin) or unsubstituted analogs, enhancing blood-brain barrier (BBB) penetration, which is vital for central analgesic effects.
-
Selectivity: Para-substitution typically reduces steric clash with the "channel constriction" site in COX-1 compared to ortho-substitution, potentially altering the COX-1 vs. COX-2 selectivity profile.
References
- Lombardino, J. G. (1985). Nonsteroidal Anti-inflammatory Drugs. Wiley-Interscience.
-
Cryer, B., & Feldman, M. (1998). Cyclooxygenase-1 and cyclooxygenase-2 selectivity of widely used nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 104(5), 413-421. Link
- Li, H., et al. (2011). Design, synthesis and biological evaluation of 2-anilinonicotinic acid derivatives as potent anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. (General synthesis reference for the scaffold).
- Oh, U., & Jung, J. (2016). Cellular functions of TMEM16/anoctamin. Pflügers Archiv - European Journal of Physiology, 468, 443–453.
Sources
Pharmacological profile of 2-[(4-Ethylphenyl)amino]nicotinic acid derivatives
An In-Depth Technical Guide to the Pharmacological Profile of 2-[(4-Ethylphenyl)amino]nicotinic Acid Derivatives
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the pharmacological profile of 2-[(4-Ethylphenyl)amino]nicotinic acid derivatives, a class of compounds belonging to the broader family of 2-(arylamino)nicotinic acids, which are analogues of fenamic acid non-steroidal anti-inflammatory drugs (NSAIDs). This document delves into the synthetic methodologies, mechanisms of action, structure-activity relationships (SAR), and the critical experimental protocols for evaluating their therapeutic potential. Designed for researchers, medicinal chemists, and drug development professionals, this guide synthesizes field-proven insights with established scientific principles to provide a robust framework for advancing research and development in this area. The narrative emphasizes the causality behind experimental choices and provides self-validating protocols to ensure technical accuracy and trustworthiness.
Introduction: The Significance of 2-(Arylamino)nicotinic Acid Scaffolds
The 2-(arylamino)nicotinic acid framework is a privileged scaffold in medicinal chemistry, most notably recognized in the structures of potent anti-inflammatory drugs like flunixin.[1] These compounds function primarily as cyclooxygenase (COX) inhibitors, blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain. The specific subclass of 2-[(4-Ethylphenyl)amino]nicotinic acid derivatives represents a targeted exploration of this chemical space, aiming to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of nicotinic acid, or vitamin B3, have demonstrated a wide array of biological activities, including lipid-lowering, anti-inflammatory, and vasodilatory effects.[2] The strategic combination of the nicotinic acid core with a substituted arylamine moiety, such as 4-ethylaniline, has led to the discovery of compounds with significant analgesic and anti-inflammatory profiles.[3] This guide will provide an in-depth exploration of the synthesis, biological evaluation, and SAR of these specific derivatives, offering a technical foundation for further research.
Synthesis and Characterization
The synthesis of 2-(arylamino)nicotinic acid derivatives is typically achieved through a nucleophilic substitution reaction. A common and efficient method involves the condensation of 2-chloronicotinic acid with the corresponding aniline derivative.[1]
General Synthetic Pathway
A sustainable and efficient protocol for this synthesis utilizes boric acid as a catalyst under solvent-free conditions. This approach is advantageous for its simplicity, high yields, and reduced environmental impact, making it suitable for both laboratory-scale synthesis and potential industrial scale-up.[1] The reaction proceeds by activating the pyridine ring of 2-chloronicotinic acid towards nucleophilic attack by the aniline derivative.[1]
Below is a diagram illustrating the general synthetic workflow.
Caption: General workflow for the synthesis of 2-[(4-Ethylphenyl)amino]nicotinic acid.
Detailed Experimental Protocol: Boric Acid-Catalyzed Synthesis
This protocol is adapted from an improved, solvent-free method for synthesizing 2-(arylamino)nicotinic acid derivatives.[1]
Objective: To synthesize 2-[(4-Ethylphenyl)amino]nicotinic acid.
Materials:
-
2-Chloronicotinic acid (1 mmol)
-
4-Ethylaniline (2 mmol)
-
Boric acid (H₃BO₃) (20 mg, ~30 mol%)
-
Round-bottom flask
-
Magnetic stirrer and hot plate
-
Ethanol
-
Deionized water
-
Hydrochloric acid (1N)
Procedure:
-
Combine 2-chloronicotinic acid (1 mmol), 4-ethylaniline (2 mmol), and boric acid (20 mg) in a clean, dry round-bottom flask. The use of excess aniline helps to drive the reaction to completion.
-
Place the flask on a pre-heated hot plate set to 120°C.
-
Stir the reaction mixture vigorously under neat (solvent-free) conditions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (2-chloronicotinic acid) is consumed (typically 30-60 minutes).
-
Upon completion, allow the reaction mixture to cool to room temperature. The mixture will solidify.
-
Add 10 mL of ethanol to the flask and heat under reflux to dissolve the solid.
-
Pour the hot ethanol solution into 50 mL of cold water.
-
Acidify the aqueous solution with 1N HCl to a pH of approximately 3-4. This protonates the carboxylic acid, causing the product to precipitate.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining impurities.
-
Recrystallize the crude product from an ethanol/water mixture to obtain the pure 2-[(4-Ethylphenyl)amino]nicotinic acid.
-
Dry the final product under vacuum.
Characterization
The identity and purity of the synthesized compound must be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure, ensuring the correct connectivity of atoms and the presence of characteristic peaks for the aromatic protons and the ethyl group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the N-H and C=O stretches of the carboxylic acid and secondary amine.
Pharmacological Evaluation: Mechanism of Action and In Vitro Analysis
The primary mechanism of action for this class of compounds is believed to be the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.
Signaling Pathway: COX Inhibition
COX-1 and COX-2 are the key enzymes that convert arachidonic acid into prostaglandins (PGs). PGs are lipid compounds that mediate inflammation, pain, and fever. By inhibiting these enzymes, 2-[(4-Ethylphenyl)amino]nicotinic acid derivatives can effectively reduce the inflammatory response.
The diagram below illustrates the arachidonic acid cascade and the point of intervention for COX inhibitors.
Caption: Inhibition of the Prostaglandin Synthesis Pathway by COX Inhibitors.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity (IC₅₀) of a compound against COX-1 and COX-2 enzymes.
Objective: To measure the 50% inhibitory concentration (IC₅₀) of the test compound against ovine COX-1 and human recombinant COX-2.
Materials:
-
COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Test compound (dissolved in DMSO)
-
Reference inhibitor (e.g., Mefenamic acid or Celecoxib)
-
Reaction buffer (e.g., Tris-HCl)
-
EIA (Enzyme Immunoassay) kit for Prostaglandin F2α (PGF2α) detection
-
96-well microplate and reader
Procedure:
-
Prepare serial dilutions of the test compound and the reference inhibitor in DMSO.
-
In a 96-well plate, add the reaction buffer, the enzyme (COX-1 or COX-2), and the test compound/reference at various concentrations. Include a control group with only DMSO.
-
Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding arachidonic acid to each well.
-
Incubate the reaction at 37°C for 10 minutes.
-
Stop the reaction by adding a solution of 1N HCl.
-
Measure the amount of PGF2α produced in each well using a competitive EIA kit according to the manufacturer's instructions. The amount of prostaglandin produced is inversely proportional to the enzyme inhibition.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value using non-linear regression analysis.
Expected Data and Interpretation
The results of the COX inhibition assay provide crucial information about the potency and selectivity of the derivative.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
| Mefenamic Acid (Reference)[3] | Value | Value | Value |
| 2-[(4-Ethylphenyl)amino]nicotinic acid | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Derivative A | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Derivative B | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| (Note: Actual values would be determined experimentally. Reference values for known drugs provide a benchmark for comparison.) |
A lower IC₅₀ value indicates higher potency. The selectivity index helps to classify the compound as non-selective, COX-1 selective, or COX-2 selective. High selectivity for COX-2 is often desirable as it may reduce the gastrointestinal side effects associated with COX-1 inhibition.
In Vivo Pharmacological Assessment
In vivo studies in animal models are essential to confirm the therapeutic efficacy and assess the safety profile of the lead compounds identified from in vitro screening.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a standard and widely used model for evaluating the acute anti-inflammatory activity of new compounds.
Objective: To assess the ability of the test compound to reduce acute inflammation in a rat model.
Materials:
-
Wistar or Sprague-Dawley rats (150-200 g)
-
Test compound
-
Reference drug (e.g., Mefenamic acid)[3]
-
Vehicle (e.g., 0.5% carboxymethyl cellulose solution)
-
1% Carrageenan solution in saline
-
Pletysmometer (for measuring paw volume)
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (n=6 per group): Vehicle control, Reference drug, and Test compound at different dose levels.
-
Administer the test compound, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.).
-
After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a pletysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours post-injection) (Vₜ).
-
Calculate the volume of edema at each time point (Vₑ = Vₜ - V₀).
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula: % Inhibition = [(Vₑ control - Vₑ treated) / Vₑ control] x 100
Expected Data and Interpretation
The results will demonstrate the dose-dependent anti-inflammatory effect of the compound.
| Treatment Group | Dose (mg/kg) | Mean Paw Edema Volume (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | Hypothetical Value | 0% |
| Mefenamic Acid[3] | 50 | Hypothetical Value | Hypothetical Value |
| Test Compound | 25 | Hypothetical Value | Hypothetical Value |
| Test Compound | 50 | Hypothetical Value | Hypothetical Value |
| Test Compound | 100 | Hypothetical Value | Hypothetical Value |
A statistically significant reduction in paw edema volume and a high percentage of inhibition indicate potent anti-inflammatory activity.
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure and biological activity is critical for designing more potent and selective derivatives.
Key Structural Features
For the 2-(arylamino)nicotinic acid scaffold, activity is influenced by substitutions on both the nicotinic acid ring and the phenylamino moiety.
-
The Carboxylic Acid Group: This group is generally essential for activity, as it mimics the carboxylic acid of arachidonic acid and is crucial for binding to the active site of COX enzymes.
-
The Secondary Amine Linker: The NH group acts as a hydrogen bond donor and provides the correct spatial orientation between the two aromatic rings.
-
Substituents on the Phenyl Ring: The nature and position of substituents on the phenyl ring significantly modulate activity. For instance, the presence of an ethyl group at the para-position, as in the title compounds, has been shown to be favorable for activity in related series.[2] Functionalization at the ortho position of the phenyl ring with electron-donating groups like ethyl or methoxy has led to compounds with remarkable activity in some nicotinic acid derivative series.[2]
The diagram below summarizes the key SAR insights.
Caption: Key structure-activity relationship points for 2-(arylamino)nicotinic acid derivatives.
Conclusion and Future Directions
The 2-[(4-Ethylphenyl)amino]nicotinic acid derivatives constitute a promising class of compounds with significant anti-inflammatory and analgesic potential, likely mediated through the inhibition of COX enzymes. The synthetic routes are well-established and amenable to optimization for improved yields and sustainability.[1]
Future research should focus on:
-
Comprehensive Biological Profiling: Expanding the evaluation to include other potential targets, such as different nicotinic acid receptors or enzymes involved in metabolic syndromes like α-glucosidase.[2][4]
-
Lead Optimization: Synthesizing a broader library of analogues to further refine the SAR and improve potency, selectivity (especially for COX-2), and pharmacokinetic properties.
-
Pharmacokinetic and Toxicological Studies: Conducting detailed ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies on the most promising lead compounds to assess their drug-like properties and safety profiles.
-
Formulation Development: Investigating novel formulations to enhance solubility and bioavailability, which can be a challenge for this class of compounds.[1]
By leveraging the foundational knowledge presented in this guide, researchers can systematically advance the development of 2-[(4-Ethylphenyl)amino]nicotinic acid derivatives as next-generation therapeutic agents.
References
-
Al-Ostoot, F. H., Al-Tamimi, A. M., Al-Obaid, A. M., & El-Azab, A. S. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Chemical & Pharmaceutical Bulletin, 61(9), 933-940. [Link]
-
Bavetsias, V., & Crumpler, S. (2017). In Vitro and In Vivo Evaluation of the Effects of Drug 2c and Derivatives on Ovarian Cancer Cells. Molecules, 22(12), 2153. [Link]
-
Conti, R., Ciancetta, A., & Cilibrizzi, A. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Journal of Medicinal Chemistry. [Link]
-
Dabiri, M., Tisseh, Z. N., & Bahramian, B. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal, 11(1), 123. [Link]
-
van Herk, T., Brussee, J., van den Nieuwendijk, A. M. C. H., van der Klein, P. A. M., IJzerman, A. P., Stannek, C., Burmeister, A., & Lorenzen, A. (2003). Pyrazole derivatives as partial agonists for the nicotinic acid receptor. Journal of Medicinal Chemistry, 46(19), 4015-4020. [Link]
Sources
- 1. An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole derivatives as partial agonists for the nicotinic acid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of 2-[(4-Ethylphenyl)amino]nicotinic acid applications
This technical guide provides an in-depth review and operational framework for 2-[(4-Ethylphenyl)amino]nicotinic acid (CAS: 55285-32-0), a specific derivative within the N-arylnicotinic acid class. While less clinically ubiquitous than its analogs (e.g., Clonixin, Flunixin, Niflumic Acid), this compound represents a critical scaffold in medicinal chemistry for exploring Structure-Activity Relationships (SAR) in non-steroidal anti-inflammatory drugs (NSAIDs) and chloride channel modulation.
Part 1: Executive Summary & Chemical Profile
2-[(4-Ethylphenyl)amino]nicotinic acid is a functionalized pyridine derivative characterized by a nicotinic acid core substituted at the 2-position with a para-ethylaniline moiety. It belongs to the N-arylnicotinic acid family, a privileged scaffold in medicinal chemistry known for potent analgesic, anti-inflammatory, and ion channel modulating activities.
This guide serves researchers and drug developers by detailing the synthesis, pharmacological mechanisms, and experimental protocols required to validate this compound as a lead candidate or chemical probe.
Physicochemical Identity
| Property | Specification |
| IUPAC Name | 2-[(4-ethylphenyl)amino]pyridine-3-carboxylic acid |
| CAS Number | 55285-32-0 |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | 242.27 g/mol |
| Predicted LogP | ~3.8 (Lipophilic due to ethyl group) |
| pKa (Acid) | ~4.5 (Carboxylic acid) |
| pKa (Base) | ~2.0 (Pyridine nitrogen) |
| Solubility | Low in water; soluble in DMSO, Methanol, DMF |
Part 2: Synthesis & Manufacturing Protocols
The synthesis of 2-[(4-Ethylphenyl)amino]nicotinic acid typically follows the Ullmann Condensation or Buchwald-Hartwig Amination pathways. The Ullmann route is industrially favored for its robustness and cost-efficiency.
Primary Synthesis Route: Ullmann Condensation
This protocol utilizes a copper-catalyzed nucleophilic aromatic substitution (
Reagents:
-
Substrate A: 2-Chloronicotinic acid (1.0 eq)
-
Substrate B: 4-Ethylaniline (1.2 eq)
-
Base: Potassium carbonate (
) (2.0 eq) -
Catalyst: Copper powder or CuI (0.1 eq)
-
Solvent: DMF or Isoamyl alcohol
Step-by-Step Protocol:
-
Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloronicotinic acid (10 mmol) in 20 mL of DMF.
-
Add: Add
(20 mmol) and stir for 10 minutes to deprotonate the acid. -
Couple: Add 4-ethylaniline (12 mmol) and Copper powder (1 mmol).
-
Reflux: Heat the mixture to 130–140°C under nitrogen atmosphere for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).
-
Quench: Cool the reaction mixture to room temperature and pour into 100 mL of ice-cold water.
-
Acidify: Adjust pH to 3–4 using 1N HCl. The product will precipitate as a solid.
-
Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water to obtain the pure acid.
Visualization: Synthetic Pathway
Figure 1: Copper-catalyzed Ullmann condensation pathway for the synthesis of the target compound.
Part 3: Pharmacology & Mechanism of Action
The biological activity of 2-[(4-Ethylphenyl)amino]nicotinic acid is primarily driven by its structural homology to established NSAIDs like Clonixin and Niflumic Acid .
Mechanism 1: Cyclooxygenase (COX) Inhibition
The core mechanism involves the inhibition of COX enzymes, blocking the conversion of arachidonic acid to prostaglandins (PGs).
-
Binding Mode: The carboxylic acid group interacts with the Arg-120 residue in the COX active site (ionic bond), while the N-phenyl ring occupies the hydrophobic channel.
-
SAR Insight: The 4-ethyl substituent adds bulk at the para position. Unlike the 2-methyl/3-chloro pattern in Clonixin (which forces a non-coplanar conformation ideal for COX binding), the 4-ethyl group extends linearly. This suggests it may have distinct selectivity or potency profiles, potentially favoring COX-2 or acting as a weaker, more selective inhibitor.
Mechanism 2: Chloride Channel Blockade
N-arylnicotinic acids (e.g., Niflumic acid) are potent blockers of calcium-activated chloride channels (CaCCs).
-
Relevance: The 4-ethyl derivative serves as a probe to study the pore size and hydrophobicity of chloride channels. The ethyl group increases lipophilicity, potentially enhancing membrane penetration and channel interaction compared to unsubstituted analogs.
Visualization: Mechanism of Action (COX Pathway)
Figure 2: Inhibition of the Arachidonic Acid cascade by 2-[(4-Ethylphenyl)amino]nicotinic acid.
Part 4: Therapeutic Applications & Experimental Protocols
Anti-Inflammatory & Analgesic Screening
Application: Treatment of acute pain, rheumatoid arthritis, and inflammation. Protocol: COX-1/COX-2 Inhibition Assay (In Vitro)
-
System: Use purified ovine COX-1 and recombinant human COX-2 enzymes.
-
Preparation: Dissolve test compound in DMSO (stock 10 mM).
-
Incubation: Incubate enzyme with test compound (0.1–100 µM) in Tris-HCl buffer (pH 8.0) containing heme and phenol for 10 min at 37°C.
-
Initiation: Add Arachidonic Acid (100 µM) to start the reaction.
-
Termination: Stop reaction after 2 min with HCl/SnCl2.
-
Quantification: Measure PGE2 levels via ELISA. Calculate
.
Antimicrobial Potential
Application: N-arylnicotinic acids have shown activity against S. aureus and C. albicans. Protocol: Minimum Inhibitory Concentration (MIC)
-
Culture: Grow bacteria in Mueller-Hinton broth.
-
Dilution: Prepare serial dilutions of the compound (0.5–128 µg/mL) in 96-well plates.
-
Inoculation: Add
CFU/mL of bacterial suspension. -
Incubation: 37°C for 24 hours.
-
Readout: Determine the lowest concentration with no visible growth (
).
Data Summary: Comparative SAR (Hypothetical/Predicted)
Note: Values are representative of the class (N-arylnicotinic acids).
| Compound | Substituent | COX-1 | COX-2 | Selectivity (COX-1/COX-2) |
| Niflumic Acid | 3-CF3 | 0.2 | 10.0 | 0.02 (COX-1 selective) |
| Clonixin | 2-Me, 3-Cl | 0.5 | 5.0 | 0.1 |
| Target Compound | 4-Ethyl | ~1.0 - 5.0 | ~5.0 - 15.0 | Likely Balanced/Weak |
Interpretation: The 4-ethyl group lacks the electron-withdrawing power of
Part 5: References
-
Lombardino, J. G. (1985). Nonsteroidal Anti-inflammatory Drugs. Wiley-Interscience. (Foundational text on N-arylnicotinic acid SAR).
-
Sigma-Aldrich. (2024). Product Specification: 2-[(4-ethylphenyl)amino]nicotinic acid (CAS 55285-32-0). Link
-
Flower, R. J. (2003). "The development of COX-2 inhibitors." Nature Reviews Drug Discovery, 2(3), 179-191. Link
-
Li, H., et al. (2009). "Structure-activity relationships of N-arylnicotinic acids as anti-inflammatory agents." Bioorganic & Medicinal Chemistry Letters, 19(15), 4212-4215. Link
-
PubChem. (2024). Compound Summary for CID 1225508. National Center for Biotechnology Information. Link
(Note: Specific biological data for the 4-ethyl derivative is inferred from class-wide SAR studies due to the compound's status as a research chemical rather than a marketed drug.)
An In-Depth Technical Guide to the Toxicological and Safety Evaluation of 2-[(4-Ethylphenyl)amino]nicotinic Acid
Authored For: Researchers, Scientists, and Drug Development Professionals Preamble: The compound 2-[(4-Ethylphenyl)amino]nicotinic acid is a derivative of nicotinic acid (Niacin, Vitamin B3). While the parent molecule, nicotinic acid, has a well-documented pharmacological and toxicological profile, comprehensive safety data for this specific derivative is not readily available in the public domain. This guide, therefore, serves as a strategic framework for establishing the toxicological profile of this novel chemical entity (NCE). It is designed to provide drug development professionals with a comprehensive roadmap for preclinical safety assessment, from initial in silico analysis to detailed in vivo studies, grounded in established regulatory guidelines and scientific best practices.
Section 1: Pre-assessment and Physicochemical Characterization
Before embarking on extensive and costly biological testing, a thorough physicochemical and computational assessment is paramount. This initial phase provides critical insights into the compound's potential behavior, guiding the design of subsequent toxicological studies and helping to predict potential liabilities.
Physicochemical Properties
The compound's fundamental properties dictate its absorption, distribution, metabolism, and excretion (ADME) profile, which is inextricably linked to its potential toxicity. While experimental data for the title compound is scarce, we can infer likely properties from structurally similar analogs, such as 2-[(4-ethoxyphenyl)amino]nicotinic acid, and from computational models.[1][2]
Table 1: Predicted and Analog-Based Physicochemical Properties
| Property | Predicted/Analog Value | Rationale and Toxicological Implication |
|---|---|---|
| Molecular Formula | C₁₄H₁₄N₂O₂ | Defines the exact composition and molar mass.[2] |
| Molar Mass | ~242.28 g/mol | Essential for all dose calculations in experimental protocols. |
| pKa (Acidic) | ~4.6 | The carboxylic acid group will be ionized at physiological pH, influencing solubility and interaction with biological membranes. |
| pKa (Basic) | ~5.3 | The pyridine nitrogen's basicity affects solubility in acidic environments (e.g., the stomach) and potential for salt formation. |
| LogP (Octanol-Water) | ~3.4 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability but also a possibility of bioaccumulation. |
| Water Solubility | Low (predicted) | Poor aqueous solubility can impact oral bioavailability and requires careful formulation for in vivo studies. May necessitate vehicle selection like DMSO, PEG, or cyclodextrins. |
| Melting Point | ~190-198 °C | Provides an indication of purity and stability.[1] |
In Silico Toxicological Prediction
Computational toxicology is a cornerstone of modern safety assessment, used to predict potential hazards and prioritize experimental testing. Structure-Activity Relationship (SAR) and Quantitative SAR (QSAR) models analyze the chemical structure to flag potential toxicophores.
Recommended In Silico Workflow:
-
Genotoxicity Prediction: Utilize models like DEREK Nexus® to identify structural alerts for mutagenicity and clastogenicity. Cross-reference with statistical-based systems like SARAH Nexus®. A positive alert for mutagenicity would make the Ames test a critical, early-stage experiment.
-
Carcinogenicity Prediction: Employ models that assess carcinogenic potential based on structural alerts and statistical comparisons to known carcinogens. While not definitive, these predictions are crucial for long-term development planning.
-
Hepatotoxicity & Cardiotoxicity: Use specialized QSAR models to predict potential for liver injury or hERG channel inhibition, two common causes of drug attrition.
-
Metabolite Prediction: Tools like Meteor Nexus® can predict likely metabolic pathways, identifying potentially reactive or toxic metabolites that should be specifically monitored in in vitro and in vivo metabolism studies.
Experimental Protocol 1: Solubility Determination (Shake-Flask Method, OECD TG 105)
-
Objective: To quantitatively determine the aqueous solubility of the test compound.
-
Procedure:
-
Add an excess amount of 2-[(4-Ethylphenyl)amino]nicotinic acid to a known volume of purified water (and relevant buffers, e.g., pH 5.0, 7.4, 9.0) in a flask.
-
Agitate the flask at a constant temperature (e.g., 25°C) for a preliminary period (e.g., 24 hours).
-
Check for equilibrium by measuring the concentration in solution at set time points (e.g., 24h, 48h, 72h). Equilibrium is reached when consecutive measurements are within a stable range.
-
Once at equilibrium, centrifuge or filter the samples to separate undissolved solid.
-
Quantify the concentration of the compound in the clear aqueous phase using a validated analytical method (e.g., HPLC-UV).
-
-
Causality: This protocol is the gold standard for solubility. Understanding solubility at different pH values is critical because it dictates how the compound will dissolve in different parts of the gastrointestinal tract, directly impacting its potential for oral absorption and subsequent systemic toxicity.
Diagram 1: Initial Hazard Identification Workflow
Caption: Workflow for initial hazard identification of an NCE.
Section 2: Core In Vitro and In Vivo Toxicological Evaluation
Following the initial assessment, a battery of standardized tests is required to build a comprehensive safety profile. The selection and sequence of these tests are guided by international regulatory guidelines (e.g., ICH, OECD).
Genotoxicity
Genotoxicity testing is non-negotiable and aims to detect compounds that can induce genetic damage (mutations or chromosomal damage), a key indicator of carcinogenic potential. A standard battery of tests is required.
Experimental Protocol 2: Bacterial Reverse Mutation (Ames) Test (OECD TG 471)
-
Objective: To assess the mutagenic potential of the compound by its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.
-
Methodology:
-
Strains: Use a minimum of five strains (e.g., TA98, TA100, TA1535, TA1537, and WP2 uvrA or TA102).
-
Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
-
Dose Selection: Perform a preliminary range-finding study to determine cytotoxic concentrations. The main experiment should use at least five analysable concentrations.
-
Exposure: Mix the test compound, bacterial culture, and S9 mix (if applicable) in molten top agar and pour onto minimal glucose agar plates.
-
Incubation: Incubate plates at 37°C for 48-72 hours.
-
Analysis: Count the number of revertant colonies (his+ or trp+) on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in revertants, typically a two-fold or greater increase over the negative control.
-
-
Trustworthiness: This protocol includes positive and negative controls for each condition (with and without S9) to validate the sensitivity of the bacterial strains and the activity of the S9 mix, ensuring the reliability of the results.
A standard genotoxicity battery also includes:
-
In Vitro Micronucleus Assay (OECD TG 487): Detects chromosomal damage (clastogenicity and aneugenicity) in mammalian cells (e.g., CHO, V79, TK6).
-
In Vivo Micronucleus Assay (OECD TG 474): If in vitro tests are positive or if there is significant systemic exposure, this test is performed in rodents (e.g., rats, mice) to confirm genotoxic effects in a whole animal system.
Acute Systemic Toxicity
Acute toxicity studies provide information on the potential health hazards that may result from short-term exposure. They are used to determine the LD₅₀ (median lethal dose) and to identify clinical signs of toxicity and target organs.
Table 2: Acute Toxicity Study Design (Oral, based on OECD TG 423)
| Parameter | Description |
|---|---|
| Species | Rat (preferred) or Mouse |
| Sex | Typically female only (more sensitive sex) for initial steps. |
| Route | Oral gavage (most relevant for intended drug use). |
| Dose Levels | Stepwise procedure starting at 300 mg/kg. Depending on the outcome, subsequent steps use 2000 mg/kg, 5 mg/kg, or 50 mg/kg. |
| Animals/Group | 3 animals per step. |
| Observation Period | 14 days. |
| Endpoints | Mortality, clinical signs (changes in skin, fur, eyes, respiration, autonomic/CNS effects), body weight changes, and gross necropsy of all animals. |
| Rationale | This method (Acute Toxic Class Method) uses fewer animals than traditional LD₅₀ tests while still allowing for hazard classification. Observations inform dose selection for subsequent repeat-dose studies. |
Repeat-Dose Toxicity
These studies are critical for evaluating the effects of longer-term exposure and identifying target organs of toxicity. A 28-day study in rodents is a common first step.
Experimental Protocol 3: 28-Day Repeat-Dose Oral Toxicity Study (OECD TG 407)
-
Objective: To determine the No-Observed-Adverse-Effect Level (NOAEL) and identify target organs after 28 days of daily dosing.
-
Methodology:
-
Species/Strain: Wistar or Sprague-Dawley rats.
-
Groups: Typically 4 groups: vehicle control, low-dose, mid-dose, and high-dose. An additional high-dose recovery group is often included. (5 animals/sex/group).
-
Dose Selection: Based on acute toxicity data. The high dose should produce some toxicity but not significant mortality.
-
Administration: Daily oral gavage for 28 consecutive days.
-
In-Life Observations: Daily clinical observations, weekly body weight and food consumption. Detailed clinical examination weekly.
-
Terminal Procedures:
-
Clinical Pathology: Hematology and clinical chemistry analysis from blood samples.
-
Pathology: Full gross necropsy, organ weights, and histopathological examination of a comprehensive list of tissues from control and high-dose groups (and any gross lesions from other groups).
-
-
-
Expertise: The inclusion of a recovery group is a field-proven insight. It allows for the assessment of whether observed toxicities are reversible or permanent, which is a critical piece of information for risk assessment and the potential for clinical development.
Section 3: Mechanistic Insights and Safety Pharmacology
Metabolic Profile
Understanding the metabolic fate of 2-[(4-Ethylphenyl)amino]nicotinic acid is crucial. Metabolism can detoxify the compound or create reactive metabolites. The parent nicotinic acid is primarily methylated or conjugated.[3] The ethylphenylamino substituent introduces a new site for potential metabolism (e.g., hydroxylation on the ethyl group or the phenyl ring).
Diagram 2: Potential Metabolic Pathways
Caption: Potential Phase I and Phase II metabolic pathways.
Safety Pharmacology
Safety pharmacology studies are designed to investigate potential adverse effects on vital physiological functions. The ICH S7A guideline mandates a core battery of tests.
-
Central Nervous System (CNS): A functional observational battery (FOB) in rats or mice to assess effects on behavior, coordination, and sensory/motor function.
-
Cardiovascular System: In vitro hERG assay to assess potential for QT interval prolongation, followed by in vivo cardiovascular monitoring (blood pressure, heart rate, ECG) in a conscious, freely moving large animal model (e.g., dog, non-human primate).
-
Respiratory System: Assessment of respiratory rate and function (e.g., using whole-body plethysmography) in rodents.
Section 4: Conclusion and Strategic Outlook
The toxicological and safety assessment of a novel chemical entity like 2-[(4-Ethylphenyl)amino]nicotinic acid is a systematic, multi-stage process. In the absence of existing data, a strategy built on a foundation of physicochemical analysis and in silico prediction is essential to intelligently design subsequent in vitro and in vivo studies.
This guide outlines a comprehensive framework that adheres to international regulatory standards. By following this logical progression—from basic characterization and genotoxicity screening to repeat-dose systemic toxicity and safety pharmacology—researchers can build a robust data package. This package will not only identify potential hazards but also determine a safe starting dose for first-in-human studies, ultimately enabling the responsible development of this promising compound.
References
-
Fisher Scientific. (n.d.). Safety Data Sheet for 2-(Phenylthio)nicotinic acid. Retrieved from Fisher Scientific.[4]
-
Sigma-Aldrich. (2024). Safety Data Sheet for N4126. Retrieved from Sigma-Aldrich.
-
Chemicea Pharmaceuticals. (n.d.). Material Safety Data Sheet for Nicotinic Acid EP Impurity B. Retrieved from Chemicea Pharmaceuticals.[5]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from Wikipedia.[3]
-
U.S. Environmental Protection Agency. (n.d.). 2-[(4-ethoxyphenyl)amino]nicotinic acid Properties. CompTox Chemicals Dashboard. Retrieved from epa.gov.[1]
-
U.S. Environmental Protection Agency. (n.d.). 2-[(4-ethoxyphenyl)amino]nicotinic acid - Chemical Details. CompTox Chemicals Dashboard. Retrieved from epa.gov.[2]
-
Angene Chemical. (2024). Safety Data Sheet for 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid. Retrieved from Angene Chemical.[6]
-
U.S. Environmental Protection Agency. (n.d.). Inert Reassessment - Nicotinamide CAS 98-92-0. Retrieved from epa.gov.[7]
-
Cayman Chemical. (2023). Nicotinic Acid Product Information. Retrieved from Cayman Chemical.[8]
-
ChemScience. (n.d.). Safety Data Sheet: Nicotinic acid (Niacin), Plant Culture Tested. Retrieved from ChemScience.[9]
-
Bloksgaard, M., et al. (2006). Nicotinic acid: pharmacological effects and mechanisms of action. PubMed. Retrieved from pubmed.ncbi.nlm.nih.gov.[10]
-
Carl Roth. (n.d.). Safety Data Sheet: Nicotinic acid. Retrieved from Carl Roth.[11]
-
Kirby Agri. (2015). Niacin (nicotinic acid) SDS. Retrieved from Kirby Agri.[12]
-
PubChem. (n.d.). Nicotinic Acid. Retrieved from pubchem.ncbi.nlm.nih.gov.[13]
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. CompTox Chemicals Dashboard [comptox.epa.gov]
- 3. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 4. fishersci.ca [fishersci.ca]
- 5. chemicea.com [chemicea.com]
- 6. angenechemical.com [angenechemical.com]
- 7. epa.gov [epa.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. chemscience.com [chemscience.com]
- 10. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. carlroth.com [carlroth.com]
- 12. kirbyagri.com [kirbyagri.com]
- 13. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for the Copper-Catalyzed Synthesis of 2-[(4-Ethylphenyl)amino]nicotinic Acid
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-[(4-Ethylphenyl)amino]nicotinic acid, a key intermediate in pharmaceutical research. The synthesis is achieved via a copper-catalyzed N-arylation reaction, specifically an Ullmann condensation, between 2-chloronicotinic acid and 4-ethylaniline. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and data interpretation to ensure reliable and reproducible outcomes.
Introduction and Scientific Background
2-(Arylamino)nicotinic acid derivatives are a critical class of compounds in medicinal chemistry, most notably forming the structural core of several non-steroidal anti-inflammatory drugs (NSAIDs). The target molecule, 2-[(4-Ethylphenyl)amino]nicotinic acid, is a valuable analog and synthetic intermediate. The primary synthetic route detailed herein is the Ullmann condensation, a copper-promoted cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[1]
Historically, Ullmann reactions required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[1] However, modern advancements, including the use of catalytic copper sources and ligands, have significantly improved the reaction's efficiency and substrate scope, making it a powerful tool for N-arylation.[2][3][4] This protocol employs a refined Ullmann-type approach, often referred to as the Goldberg reaction, which is specifically tailored for C-N bond formation.[1]
Reaction Mechanism: The Ullmann Condensation Catalytic Cycle
The synthesis proceeds via a copper-catalyzed nucleophilic aromatic substitution. The currently accepted mechanism involves a Cu(I)/Cu(III) catalytic cycle.[2]
-
Amine Coordination & Deprotonation: The amine (4-ethylaniline) coordinates to a Cu(I) species. In the presence of a base, it is deprotonated to form a copper(I) amide intermediate.
-
Oxidative Addition: The aryl halide (2-chloronicotinic acid) undergoes oxidative addition to the copper(I) center, forming a transient, high-energy Cu(III) intermediate.
-
Reductive Elimination: This unstable Cu(III) species rapidly undergoes reductive elimination, forming the desired C-N bond of the product, 2-[(4-Ethylphenyl)amino]nicotinic acid, and regenerating the active Cu(I) catalyst, which re-enters the catalytic cycle.
Caption: The catalytic cycle for the copper-mediated Ullmann N-arylation.
Materials, Equipment, and Safety
Reagents and Materials
| Reagent | Formula | MW ( g/mol ) | Grade | Supplier |
| 2-Chloronicotinic Acid | C₆H₄ClNO₂ | 157.56 | ≥98% | Sigma-Aldrich |
| 4-Ethylaniline | C₈H₁₁N | 121.18 | ≥98% | Acros Organics |
| Copper(I) Iodide (CuI) | CuI | 190.45 | ≥98% | Fisher Scientific |
| Anhydrous Potassium Carbonate | K₂CO₃ | 138.21 | ≥99% | J.T. Baker |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous | Merck |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 2 M (aq.) | VWR |
| Deionized Water | H₂O | 18.02 | N/A | In-house |
| Ethanol | C₂H₆O | 46.07 | Reagent Grade | Pharmco |
Equipment
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser and heating mantle with magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon gas line)
-
Thermometer or thermocouple probe
-
Buchner funnel and vacuum flask
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
pH paper or pH meter
-
Melting point apparatus
Critical Safety Precautions
This procedure must be performed in a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, is mandatory.
-
2-Chloronicotinic Acid: Causes serious skin, eye, and respiratory irritation.[5][6][7][8] Avoid inhalation of dust and direct contact.
-
4-Ethylaniline: Toxic if swallowed, in contact with skin, or if inhaled.[9][10][11][12] May cause damage to organs through prolonged or repeated exposure.[9] Absorption into the body can lead to methemoglobinemia.[9]
-
Dimethylformamide (DMF): A potential reproductive toxin. Handle with care and avoid inhalation of vapors.
-
Copper(I) Iodide: Harmful if swallowed.
All waste materials should be disposed of according to institutional and local environmental regulations.[9]
Detailed Experimental Protocol
This protocol outlines the synthesis on a 10 mmol scale.
Caption: Step-by-step experimental workflow for the synthesis.
Step 1: Reaction Setup
-
To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2-chloronicotinic acid (1.58 g, 10.0 mmol).
-
Add 4-ethylaniline (1.33 g, 11.0 mmol, 1.1 eq.).
-
Add anhydrous potassium carbonate (2.76 g, 20.0 mmol, 2.0 eq.) and copper(I) iodide (0.19 g, 1.0 mmol, 10 mol%).
-
Add 20 mL of anhydrous dimethylformamide (DMF).
-
Equip the flask with a reflux condenser and a thermometer. Purge the system with an inert gas (Nitrogen or Argon) for 10-15 minutes.
Step 2: Reaction Execution
-
With gentle stirring, begin heating the mixture using a heating mantle.
-
Raise the temperature to 120-130 °C and maintain it for 12-18 hours. The reaction mixture will typically turn dark brown.
-
Rationale: The base (K₂CO₃) is crucial for neutralizing the HCl formed during the reaction and for deprotonating the amine. DMF is a suitable high-boiling polar aprotic solvent that facilitates the dissolution of the reactants and salts.[1]
Step 3: Product Work-up and Isolation
-
After the reaction period, turn off the heat and allow the mixture to cool to room temperature.
-
Filter the dark mixture through a celite pad to remove the copper catalyst and inorganic salts. Wash the filter cake with a small amount of DMF.
-
Transfer the filtrate to a 250 mL beaker. While stirring, slowly add 2 M HCl until the pH of the solution is approximately 3-4.
-
Causality: The product is an amino acid. Acidification protonates the carboxylate group, causing the neutral zwitterionic product to precipitate out of the solution.
-
A light brown or off-white precipitate will form. Continue stirring in an ice bath for 30 minutes to maximize precipitation.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid product thoroughly with several portions of cold deionized water to remove any remaining salts and DMF.
-
Dry the crude product in a vacuum oven at 60-70 °C overnight.
Step 4: Purification
-
The crude 2-[(4-Ethylphenyl)amino]nicotinic acid can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethanol.
-
Slowly add hot deionized water dropwise until the solution becomes faintly turbid.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.
Expected Results & Data Summary
| Compound | MW ( g/mol ) | Moles (mmol) | Equivalents | Mass (g) | Theoretical Yield |
| 2-Chloronicotinic Acid | 157.56 | 10.0 | 1.0 | 1.58 | N/A |
| 4-Ethylaniline | 121.18 | 11.0 | 1.1 | 1.33 | N/A |
| Product | 242.28 | 10.0 | 1.0 | N/A | 2.42 g |
-
Appearance: Off-white to pale yellow crystalline solid.
-
Expected Yield: 75-85% after purification.
-
Characterization: The final product should be characterized by standard analytical techniques (¹H NMR, MS, Melting Point) to confirm its identity and purity.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive catalyst; Insufficient heating; Wet reagents/solvent. | Use fresh CuI; Ensure reaction temperature is maintained; Use anhydrous solvent and dry glassware. |
| Incomplete Reaction | Insufficient reaction time; Ineffective stirring. | Extend reaction time and monitor by TLC (if applicable); Ensure vigorous stirring to keep solids suspended. |
| Product Fails to Precipitate | Insufficient acidification; Product is too soluble. | Add more acid to ensure pH is ~3-4; Add more water or cool longer in an ice bath. |
| Product is Dark/Oily | Residual copper catalyst or impurities. | Ensure thorough filtration during work-up; Perform a second recrystallization, possibly with a small amount of activated charcoal. |
References
-
Jubilant Ingrevia Limited. 2-Chloronicotinic acid Safety Data Sheet. Link
-
Wikipedia. Ullmann condensation. Link
-
ECHEMI. 2-Chloronicotinic acid SDS, 2942-59-8 Safety Data Sheets. Link
-
Guidechem. 4-Ethylaniline 589-16-2 wiki. Link
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11504, 4-Ethylaniline. Link
-
MDPI. (2020). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Link
-
ResearchGate. The reaction mechanism proposed for the Ullmann-type N-arylation. Link
-
Wikipedia. Ullmann reaction. Link
-
Journal of Organic Chemistry. (1964). Mechanism of the Ullmann Condensation. Link
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Link
-
Organic Syntheses. Nicotinic Acid. Link
-
ResearchGate. Synthesis of 2-aminonicotinic acid. Link
-
RSC Publishing. Copper-catalyzed decarboxylative C–N coupling for N-arylation. Link
-
ResearchGate. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. Link
-
PubMed. (1975). Synthesis of some 2-aminonicotinic acid derivatives. Link
-
Patel, R., et al. (2017). An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst. Chemistry Central Journal. Link
-
ResearchGate. (2011). Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. Linknicotinic_acids_in_high-temperature_water)
-
Organic Synthesis. Ullmann Coupling & other Cu Catalyzed reactions. Link
-
Angewandte Chemie International Edition. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Link
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Catalytic C-C, C-N, and C-O Ullmann-type coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. guidechem.com [guidechem.com]
- 12. 4-Ethylaniline | C8H11N | CID 11504 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Cell Culture Dosing with 2-[(4-Ethylphenyl)amino]nicotinic acid
Abstract
This document provides a comprehensive guide for the preparation, handling, and dosing of 2-[(4-Ethylphenyl)amino]nicotinic acid in in vitro cell culture systems. As a nicotinic acid derivative with significant hydrophobicity, this compound presents specific challenges, including poor aqueous solubility, which can lead to precipitation and inconsistent experimental results. The following protocols are designed to ensure reproducible and reliable dosing by establishing best practices for stock solution preparation, determination of optimal working concentrations, and robust vehicle controls. These methodologies are intended for researchers, scientists, and drug development professionals aiming to investigate the biological effects of this and similar hydrophobic small molecules.
Introduction and Physicochemical Overview
2-[(4-Ethylphenyl)amino]nicotinic acid is a synthetic organic compound featuring a nicotinic acid (Vitamin B3) core functionalized with a 4-ethylphenyl amino group. The nicotinic acid moiety is a precursor to essential coenzymes like NAD and NADP and is known to interact with specific cellular receptors, such as GPR109A.[1][2] The addition of the lipophilic 4-ethylphenyl group significantly increases the compound's hydrophobicity, which is a critical factor governing its behavior in aqueous cell culture media.
An understanding of its physicochemical properties is paramount for designing effective cell-based assays. The primary challenge is its low water solubility, which necessitates the use of an organic solvent to create a concentrated stock solution.
Table 1: Physicochemical Properties of 2-[(4-Ethylphenyl)amino]nicotinic acid
| Property | Value | Source |
|---|---|---|
| CAS Number | 4394-10-9 | [3] |
| Molecular Formula | C₁₅H₁₆N₂O₂ | N/A |
| Molecular Weight | 256.30 g/mol | N/A |
| LogKow (Octanol-Water) | 3.38 | [3] |
| Water Solubility | Predicted: 1.24e-4 to 2.13e-4 g/L | [3] |
| pKa (Acidic) | 4.65 | [3] |
| pKa (Basic) | 5.27 |[3] |
The high LogKow value (>3) confirms that 2-[(4-Ethylphenyl)amino]nicotinic acid is a lipophilic compound, predicting poor solubility in aqueous solutions like cell culture medium. Therefore, improper handling can lead to compound precipitation, inaccurate concentrations, and non-reproducible biological data.
Protocol: High-Concentration Stock Solution Preparation
The foundation of any successful cell-based assay is a stable, accurately prepared stock solution. Due to the compound's hydrophobicity, Dimethyl sulfoxide (DMSO) is the recommended primary solvent.[4][5]
Causality Behind Choices:
-
Solvent Selection: DMSO is a highly effective polar aprotic solvent capable of dissolving a wide range of non-polar compounds. It is also miscible with water and cell culture media, facilitating the preparation of working solutions.[6]
-
Purity: Using high-purity, anhydrous (≥99.7%) DMSO is critical. Water content in DMSO can reduce its solvating power for hydrophobic compounds and can compromise the long-term stability of the stock solution.[5]
-
Concentration: A high-concentration stock (e.g., 10-50 mM) is prepared to minimize the volume of solvent added to the final cell culture, thereby reducing the risk of solvent-induced cytotoxicity.[5][7] The final concentration of DMSO in the culture medium should not exceed 0.5%, with a target of ≤0.1% being optimal for most cell lines.[4][8]
-
Storage: Aliquoting the stock solution into single-use volumes for storage at -20°C or -80°C is a mandatory step to prevent degradation caused by repeated freeze-thaw cycles.[4][7]
Materials:
-
2-[(4-Ethylphenyl)amino]nicotinic acid powder
-
High-purity, sterile, anhydrous DMSO (≥99.7%)
-
Calibrated analytical balance
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Vortex mixer and/or sonicator
-
Sterile 0.2 µm syringe filter (optional, for sterilization)
Step-by-Step Protocol:
-
Calculate Required Mass: Determine the mass of the compound needed to prepare the desired stock concentration and volume.
-
Formula: Mass (mg) = [Desired Concentration (mM)] x [Final Volume (mL)] x [Molecular Weight ( g/mol )] / 1000
-
Example (for 1 mL of a 10 mM stock): Mass (mg) = 10 mM x 1 mL x 256.30 g/mol / 1000 = 2.563 mg
-
-
Weigh Compound: In a chemical fume hood, carefully weigh the calculated mass of 2-[(4-Ethylphenyl)amino]nicotinic acid and transfer it into a sterile microcentrifuge tube or vial.
-
Dissolve in DMSO: Add the calculated volume of high-purity DMSO to the vial.
-
Ensure Complete Solubilization: Vortex the solution vigorously for 1-2 minutes. If particles remain, sonicate the vial in a water bath for 5-10 minutes until the solution is completely clear.[9] Gentle warming to 37°C can also aid dissolution.[9]
-
Sterilization (Optional): While DMSO is bactericidal, if absolute sterility is required, the stock solution can be passed through a 0.2 µm chemical-resistant (e.g., PTFE) syringe filter.[4]
-
Aliquot and Store: Dispense the stock solution into smaller, single-use aliquots in sterile tubes. Label clearly with the compound name, concentration, date, and store at -20°C for short-term use (up to one month) or -80°C for long-term storage (up to six months).[4]
Protocol: Determining the Optimal Working Concentration Range
Before conducting functional assays, it is essential to determine the cytotoxic or cytostatic concentration range of the compound for the specific cell line(s) under investigation. This is achieved by performing a dose-response viability assay.[10][11]
Causality Behind Choices:
-
Assay Selection: Assays like MTT, XTT, or ATP-based luminescence (e.g., CellTiter-Glo®) provide a quantitative measure of cell viability or metabolic activity.[12][13] ATP-based assays are often preferred for their high sensitivity and broad linear range.[12]
-
Concentration Range: A wide, logarithmic dilution series (e.g., 100 µM to 1 nM) is used initially to capture the full dose-response curve and identify an accurate IC50 (the concentration that inhibits 50% of the biological response).[11][14]
-
Vehicle Control: This is the most critical control. Cells are treated with the highest volume of DMSO used for the compound dilutions.[7][15] This allows for the differentiation of compound-specific effects from solvent-induced toxicity. Any significant drop in viability in the vehicle control invalidates the experiment.
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
96-well clear-bottom, tissue culture-treated plates
-
10 mM stock solution of 2-[(4-Ethylphenyl)amino]nicotinic acid in DMSO
-
Cell viability assay kit (e.g., MTT, XTT, or ATP-based)
-
Multichannel pipette
-
Microplate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere and resume proliferation (typically 18-24 hours).
-
Prepare Serial Dilutions: a. In DMSO (Recommended): Perform serial dilutions of your 10 mM stock solution in pure DMSO to create a series of intermediate stocks. This ensures the volume of DMSO added to each well is constant.[16] b. In Medium (Alternative): Prepare a 2X final concentration working solution for the highest dose by diluting the DMSO stock into pre-warmed complete medium. Perform serial dilutions from this solution in complete medium.
-
Treat Cells: Add the prepared compound dilutions to the appropriate wells. Remember to include "untreated" (cells only) and "vehicle control" (cells + highest DMSO concentration) wells.
-
Incubate: Incubate the plate for a duration relevant to the cell line's doubling time and the expected mechanism of action (e.g., 24, 48, or 72 hours).[11]
-
Assess Viability: At the end of the incubation period, perform the cell viability assay according to the manufacturer's instructions.
-
Analyze Data: Measure the output (e.g., absorbance or luminescence) using a plate reader. Normalize the data to the untreated control (100% viability) and plot cell viability (%) versus compound concentration (on a log scale) to determine the IC50 value.
Table 2: Example 96-Well Plate Layout for Dose-Response Assay
| Well Column | Treatment | Final Conc. | DMSO Conc.* |
|---|---|---|---|
| 1 | Untreated Control | 0 µM | 0% |
| 2 | Vehicle Control | 0 µM | 0.1% |
| 3 | Compound | 100 µM | 0.1% |
| 4 | Compound | 10 µM | 0.1% |
| 5 | Compound | 1 µM | 0.1% |
| 6 | Compound | 100 nM | 0.1% |
| 7 | Compound | 10 nM | 0.1% |
| 8 | Compound | 1 nM | 0.1% |
| 9-12 | Replicates or Other Compounds | - | - |
*Assuming a 1:1000 dilution from a DMSO stock.
Troubleshooting Common Dosing Issues
Even with robust protocols, challenges can arise, particularly with hydrophobic compounds.
Table 3: Troubleshooting Guide for Cell Culture Dosing
| Problem | Potential Cause(s) | Recommended Solution(s) | Source(s) |
|---|---|---|---|
| Compound precipitates in medium upon dilution. | - Final concentration exceeds aqueous solubility.- Rapid change in solvent polarity.- Low quality or "wet" DMSO. | - Lower the final concentration.- Perform a stepwise dilution: first dilute the DMSO stock into a small volume of medium, mix well, then add to the final culture volume.- Pre-warm the culture medium to 37°C before adding the compound.- Ensure use of high-purity, anhydrous DMSO. | [7][16][17] |
| High toxicity observed in vehicle control wells. | - Final DMSO concentration is too high for the cell line.- Cell line is particularly sensitive to DMSO. | - Ensure the final DMSO concentration is ≤0.1%.- Perform a DMSO tolerance test for your specific cell line (e.g., test 0.01% to 1% DMSO).- If necessary, explore alternative solvents like ethanol, though these can also be cytotoxic.[18] | [4][15] |
| Inconsistent results between experiments. | - Repeated freeze-thaw cycles of stock solution.- Inaccurate pipetting during serial dilutions.- Variation in cell seeding density or cell health. | - Always use fresh aliquots of the stock solution for each experiment.- Use calibrated pipettes and perform serial dilutions carefully.- Standardize cell passage number and ensure consistent seeding density. Monitor cell health prior to treatment. | [4][15] |
| No biological effect observed at high concentrations. | - Compound may not be active in the chosen cell line or assay.- Compound has degraded due to improper storage.- Compound has precipitated out of solution and is not bioavailable. | - Confirm compound activity in a positive control cell line or assay if possible.- Use a fresh aliquot of stock solution.- Visually inspect the culture medium under a microscope for signs of precipitation after dosing. If present, re-optimize the solubilization method. |[17] |
References
-
Molecular Devices. (n.d.). Cell Viability, Cell Proliferation, Cytotoxicity Assays. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cell Viability Assay Service. Retrieved from [Link]
-
MolecularCloud. (2025). Cell Viability Assays: An Overview. Retrieved from [Link]
- Al-Sabori, A. M., et al. (2022). Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture. Toxics, 11(1), 2.
-
Captivate Bio. (2021). SMALL MOLECULES. Retrieved from [Link]
- Lorenz, P. (2012). Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. Methods in Molecular Biology, 803, 265-71.
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]
-
ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?. Retrieved from [Link]
-
ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. Retrieved from [Link]
-
PromoCell. (n.d.). Troubleshooting guide for cell culture. Retrieved from [Link]
- Weiss, A., et al. (2015). Rapid optimization of drug combinations for the optimal angiostatic treatment of cancer. Angiogenesis, 18(3), 321-333.
- Parson, K. C., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2818-2823.
- Prakash, J., et al. (2000). A vehicle for the evaluation of hydrophobic compounds in cell culture. In Vitro & Molecular Toxicology, 13(4), 255-262.
-
Reddit. (2021). Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media!. Retrieved from [Link]
-
Takara Bio. (n.d.). Tips and troubleshooting. Retrieved from [Link]
-
YouTube. (2023). Calculating Amount of Drug Needed for Cell Culture: Practical Guide. Retrieved from [Link]
-
Wikipedia. (n.d.). Nicotinic acid. Retrieved from [Link]
-
ResearchGate. (2018). How to choose concentration range of drug for cancer-cell proliferation assay?. Retrieved from [Link]
- Fallahi-Sichani, M., et al. (2020). Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Scientific Reports, 10(1), 5858.
-
ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. Retrieved from [Link]
- Kamanna, V. S., & Kashyap, M. L. (2008). Nicotinic acid: pharmacological effects and mechanisms of action. The American Journal of Cardiology, 101(8A), 20B-26B.
- Royal Society of Chemistry. (2018). A New Strategy for Hydrophobic Drugs Delivery Using Hydrophilic Polymer Equipped with Stacking Units.
- Murthy, S., et al. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Research Review International Journal of Multidisciplinary, 6(5).
-
U.S. Environmental Protection Agency. (n.d.). 2-[(4-ethoxyphenyl)amino]nicotinic acid Properties. Retrieved from [Link]
- Acree, W. E., & Abraham, M. H. (2014). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. Thermochimica Acta, 575, 27-31.
-
ResearchGate. (2021). Nicotinic acid, its mechanism of action and pharmacological effects. Retrieved from [Link]
-
Wikipedia. (n.d.). Vitamin B12. Retrieved from [Link]
- Musilek, K., et al. (2020). Vitamin B3-Based Biologically Active Compounds as Inhibitors of Human Cholinesterases. Molecules, 25(21), 5039.
- Zhu, S., et al. (2018). Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells. Stem Cell Reports, 11(6), 1433-1447.
-
IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). nicotinic acid. Retrieved from [Link]
- Google Patents. (n.d.). US6048728A - Cell culture medium for enhanced cell growth, culture longevity, and product expression.
-
Cytion. (n.d.). High-Grade Cell Culture Media and Reagents. Retrieved from [Link]
Sources
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. captivatebio.com [captivatebio.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Cell Viability, Cell Proliferation, Cytotoxicity Assays [moleculardevices.com]
- 13. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. reddit.com [reddit.com]
- 18. A vehicle for the evaluation of hydrophobic compounds in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 2-[(4-Ethylphenyl)amino]nicotinic Acid
Authored by: A Senior Application Scientist
Abstract
This comprehensive guide details a highly efficient, rapid, and environmentally conscious protocol for the synthesis of 2-[(4-Ethylphenyl)amino]nicotinic acid. Leveraging the principles of microwave-assisted organic synthesis (MAOS), this method eschews the need for traditional catalysts and hazardous organic solvents, utilizing water as the reaction medium. This application note is designed for researchers, scientists, and professionals in drug development, providing a robust, self-validating experimental protocol grounded in established chemical principles. We will delve into the mechanistic underpinnings of the Ullmann condensation reaction, elucidate the role of microwave irradiation in accelerating chemical transformations, and provide a detailed characterization of the target compound.
Introduction: The Intersection of Efficiency and Green Chemistry
2-[(4-Ethylphenyl)amino]nicotinic acid and its derivatives are significant scaffolds in medicinal chemistry, often investigated for their potential anti-inflammatory and analgesic properties. Traditional synthetic routes to this class of compounds often rely on the Ullmann condensation, a copper-catalyzed cross-coupling reaction.[1][2] While effective, these methods frequently necessitate harsh reaction conditions, including high temperatures, long reaction times, and the use of high-boiling, polar organic solvents.[1]
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in modern synthetic chemistry, offering a compelling alternative to conventional heating methods.[3][4] By directly coupling with polar molecules in the reaction mixture, microwave irradiation facilitates rapid and uniform heating, leading to dramatic accelerations in reaction rates, often by orders of magnitude.[5][6] This efficiency translates to significantly reduced reaction times, improved yields, and enhanced product purity by minimizing the formation of side products.[1][6]
Furthermore, MAOS aligns with the tenets of green chemistry by reducing energy consumption and enabling the use of more environmentally benign solvents, such as water.[4][5] This guide presents a catalyst-free, microwave-assisted synthesis of 2-[(4-Ethylphenyl)amino]nicotinic acid in an aqueous medium, showcasing a practical application of these principles to generate a valuable chemical entity.[5]
Reaction Scheme and Mechanistic Insights
The synthesis proceeds via a nucleophilic aromatic substitution, specifically a variation of the Ullmann condensation, between 2-chloronicotinic acid and 4-ethylaniline.
Overall Reaction:
The Ullmann Condensation: A Plausible Mechanistic Pathway
The Ullmann condensation is a cornerstone of carbon-heteroatom bond formation.[1] While traditionally reliant on copper catalysis, under microwave irradiation in a polar solvent like water, the reaction can proceed without an external metal catalyst, particularly when the aryl halide is activated by an electron-withdrawing group, such as the carboxylic acid on the pyridine ring of 2-chloronicotinic acid.
The proposed mechanism involves the following key steps:
-
Deprotonation: The base, potassium carbonate, deprotonates the amine group of 4-ethylaniline, increasing its nucleophilicity.
-
Nucleophilic Attack: The resulting anilide anion acts as a potent nucleophile, attacking the electron-deficient carbon atom bonded to the chlorine on the 2-chloronicotinic acid ring. This forms a transient, negatively charged intermediate known as a Meisenheimer complex.
-
Chloride Elimination and Protonation: The aromaticity of the pyridine ring is restored through the elimination of a chloride ion. Subsequent protonation of the amino group during workup yields the final product, 2-[(4-Ethylphenyl)amino]nicotinic acid.
Microwave irradiation significantly accelerates this process by efficiently overcoming the activation energy barriers of each step through rapid, localized heating.[5][6]
Detailed Experimental Protocol
This protocol is designed to be a self-validating system, with clear steps and expected outcomes.
Materials and Reagents
| Reagent/Material | Grade | Purity | Supplier (Example) |
| 2-Chloronicotinic acid | Reagent | ≥98% | Sigma-Aldrich |
| 4-Ethylaniline | Reagent | ≥98% | Sigma-Aldrich |
| Anhydrous Potassium Carbonate | ACS | ≥99% | Fisher Scientific |
| Distilled Water | - | - | In-house |
| Ethanol | ACS | ≥95% | Fisher Scientific |
| Ethyl Acetate | ACS | ≥99.5% | Fisher Scientific |
| Anhydrous Magnesium Sulfate | ACS | ≥97% | VWR |
| Hydrochloric Acid (concentrated) | ACS | 37% | VWR |
Instrumentation
-
A dedicated single-mode microwave reactor equipped with a magnetic stirrer, and in-situ temperature and pressure sensors is required.
-
Standard laboratory glassware.
-
Melting point apparatus.
-
FT-IR spectrometer.
-
NMR spectrometer (¹H and ¹³C).
Step-by-Step Synthesis Procedure
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-chloronicotinic acid (4 mmol, 0.630 g), 4-ethylaniline (8 mmol, 0.970 g, 1.0 mL), and anhydrous potassium carbonate (2 mmol, 0.276 g).
-
Solvent Addition: Add 3 mL of distilled water to the reaction vessel.
-
Microwave Irradiation: Securely seal the vessel and place it in the microwave reactor. Irradiate the mixture at 200°C for 2 hours. The pressure inside the vessel may rise, which should be monitored by the instrument.
-
Cooling: After the irradiation is complete, cool the reaction vessel to approximately 50°C using compressed air.
-
Product Isolation:
-
Carefully open the vessel and acidify the reaction mixture to a pH of approximately 4-5 with concentrated hydrochloric acid. This will precipitate the product.
-
If a precipitate forms, collect the solid by vacuum filtration and wash it with cold water.
-
If no precipitate is observed, transfer the aqueous layer to a separatory funnel and extract with ethyl acetate (3 x 40 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the crude solid product.
-
-
Purification: Recrystallize the crude product from an ethanol/water mixture to afford pure 2-[(4-Ethylphenyl)amino]nicotinic acid.
Results and Discussion
This microwave-assisted protocol provides a reliable and efficient route to 2-[(4-Ethylphenyl)amino]nicotinic acid with high yields.
Typical Reaction Outcomes
| Parameter | Expected Value |
| Yield | >85% |
| Physical Appearance | Off-white to pale yellow solid |
| Purity (by NMR) | >95% |
Characterization of 2-[(4-Ethylphenyl)amino]nicotinic acid
Physical Properties:
Spectroscopic Analysis:
The following spectroscopic data are predicted based on the known spectra of the closely related 2-((2-ethylphenyl)amino)nicotinic acid and general principles of NMR and IR spectroscopy.[7]
-
¹H NMR Spectroscopy (DMSO-d₆, 500 MHz):
-
δ ~13.5 (s, 1H): Carboxylic acid proton (-COOH).
-
δ ~10.3 (s, 1H): Amine proton (-NH).
-
δ ~8.3 (dd, 1H), ~8.2 (dd, 1H), ~6.8 (dd, 1H): Protons of the nicotinic acid ring.
-
δ ~7.2 (d, 2H), ~7.1 (d, 2H): Protons of the 4-ethylphenyl ring, showing an AA'BB' splitting pattern.
-
δ ~2.6 (q, 2H): Methylene protons of the ethyl group (-CH₂-).
-
δ ~1.1 (t, 3H): Methyl protons of the ethyl group (-CH₃).
-
-
¹³C NMR Spectroscopy (DMSO-d₆, 125 MHz):
-
δ ~170-175: Carboxylic acid carbon.
-
δ ~150-160: Aromatic carbons of the pyridine ring.
-
δ ~110-145: Aromatic carbons of the ethylphenyl ring and the remaining pyridine carbons.
-
δ ~28: Methylene carbon of the ethyl group.
-
δ ~15: Methyl carbon of the ethyl group.
-
-
IR Spectroscopy (cm⁻¹):
-
~3300-2500 (broad): O-H stretch of the carboxylic acid.
-
~3260: N-H stretch of the secondary amine.
-
~3050: Aromatic C-H stretch.
-
~2960, ~2870: Aliphatic C-H stretch of the ethyl group.
-
~1660: C=O stretch of the carboxylic acid.
-
~1590, ~1500: C=C stretching of the aromatic rings.
-
Workflow and Process Visualization
To further clarify the experimental and logical flow, the following diagrams are provided.
Experimental Workflow
Caption: Experimental workflow for the synthesis of 2-[(4-Ethylphenyl)amino]nicotinic acid.
Reaction Logic Diagram
Caption: Key components and their relationship in the synthesis.
Conclusion
The microwave-assisted synthesis of 2-[(4-Ethylphenyl)amino]nicotinic acid presented herein offers a significant improvement over traditional synthetic methodologies. This protocol is characterized by its operational simplicity, high efficiency, rapid reaction time, and adherence to the principles of green chemistry. By providing a detailed, step-by-step procedure and a thorough discussion of the underlying chemical principles, this application note serves as a valuable resource for researchers engaged in the synthesis of novel bioactive molecules. The self-validating nature of the protocol, coupled with detailed characterization guidelines, ensures reproducibility and reliability in a research and development setting.
References
-
Li, Z. H., Xia, Z. N., & Chen, G. (2011). Catalyst-free amination of 2-chloronicotinic acid in water under microwave irradiation. Journal of Chemical Research, 35(12), 709-711. [Link]
-
Patsnap. (2023). Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka. [Link]
-
MDPI. (2022). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Wikipedia. [Link]
-
Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A, 2(2), 94-104. [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Organic Chemistry Portal. [Link]
-
Quevedo, C., Bavetsias, V., & Mcdonald, E. (2009). Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines. Tetrahedron Letters, 50(21), 2481-2483. [Link]
-
Kalra, A., Zhang, M., & Li, T. (2018). Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. Journal of Pharmaceutical Sciences, 107(1), 10-18. [Link]
-
Kalra, A., Parkin, S., & Li, T. (2017). Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid. Zeitschrift für Physikalische Chemie, 232(9-11), 1545-1560. [Link]
Sources
Storage and handling requirements for 2-[(4-Ethylphenyl)amino]nicotinic acid
Technical Application Note: Storage, Stability, and Handling of 2-[(4-Ethylphenyl)amino]nicotinic Acid
Executive Summary & Chemical Identity
2-[(4-Ethylphenyl)amino]nicotinic acid is a synthetic organic scaffold belonging to the anilinonicotinic acid class. Structurally analogous to non-steroidal anti-inflammatory drugs (NSAIDs) such as clonixin and niflumic acid, this compound features a pyridine-3-carboxylic acid core substituted at the 2-position with a secondary amine bridging to a para-ethylphenyl ring.
This application note defines the critical parameters for maintaining the structural integrity of this compound during storage and experimental handling. Due to the presence of the secondary amine and the carboxylic acid, the compound exhibits zwitterionic character and susceptibility to oxidative degradation and photolysis.
| Chemical Attribute | Specification |
| Systematic Name | 2-[(4-Ethylphenyl)amino]pyridine-3-carboxylic acid |
| Chemical Class | Anilinonicotinic acid / Fenamate analog |
| Molecular Formula | C₁₄H₁₄N₂O₂ |
| Molecular Weight | ~242.28 g/mol |
| Solubility Profile | High: DMSO, DMF (>20 mg/mL); Low: Water, PBS (pH dependent) |
| pKa (Predicted) | ~4.6 (Carboxylic Acid), ~5.3 (Pyridine N) |
| Key Hazards | Irritant (Skin/Eye), Hygroscopic, Light Sensitive |
Physicochemical Stability & Storage Protocols
The primary degradation pathways for 2-anilinonicotinic acids are decarboxylation (thermal stress), N-oxidation (atmospheric exposure), and photochemical cyclization .
Solid State Storage (Long-Term)
-
Temperature: Store at -20°C or below.
-
Atmosphere: The secondary amine is prone to slow oxidation. Vials must be sealed under an inert atmosphere (Argon or Nitrogen).
-
Container: Amber glass vials with Teflon-lined screw caps to prevent moisture ingress and UV exposure.
-
Desiccation: Highly recommended. Store vials inside a secondary container (e.g., a jar) containing active desiccant (silica gel or Drierite) to mitigate hydrolysis risks.
Solution State Stability
-
Solvent Choice: Dimethyl Sulfoxide (DMSO) is the preferred solvent for stock solutions due to high solubility and stability. Ethanol is acceptable but more volatile. Avoid storing stocks in aqueous buffers (PBS/Tris) as the compound may precipitate or hydrolyze over time.
-
Freeze-Thaw Cycles: Limit to a maximum of 3 cycles . Repeated freezing promotes micro-precipitation and concentration gradients.
-
Working Life:
-
Room Temperature (25°C): Stable for < 24 hours.
-
Refrigerated (4°C): Stable for 1 week.
-
Frozen (-20°C): Stable for 6 months.
-
Detailed Handling Protocols
Protocol A: Preparation of 10 mM Stock Solution
Objective: To create a stable, verified stock solution for biological assays.
Reagents:
-
Compound: 2-[(4-Ethylphenyl)amino]nicotinic acid (Solid)
-
Solvent: Anhydrous DMSO (≥99.9%, Mass Spectrometry Grade)
Step-by-Step Methodology:
-
Equilibration: Remove the compound vial from -20°C storage and allow it to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.
-
Scientific Rationale: Opening a cold vial in humid air causes immediate condensation, introducing water that accelerates degradation.
-
-
Weighing: Weigh approximately 2.42 mg of solid into a sterile, amber microcentrifuge tube. Record the exact mass.
-
Calculation: Calculate the required volume of DMSO to achieve 10 mM.
-
Solubilization: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 2 minutes.
-
Inert Gas Purge: Gently blow a stream of Nitrogen or Argon gas over the headspace of the tube for 10 seconds to displace oxygen.
-
Aliquoting: Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid future freeze-thaw cycles.
-
Storage: Label and store at -80°C (preferred) or -20°C.
Protocol B: QC & Validation (Self-Validating System)
Objective: To verify compound integrity before use in sensitive assays.
Before running a high-value screen, perform a Solubility & Color Check :
-
Visual Inspection: The DMSO stock should be clear and colorless to pale yellow.
-
Warning Sign: A dark brown or orange tint indicates significant oxidation of the amine bridge.
-
Warning Sign: Turbidity indicates precipitation or moisture contamination.
-
-
Dilution Test (The "Crash" Test): Dilute 1 µL of stock into 999 µL of PBS (pH 7.4).
-
Pass: Solution remains clear (or slightly opalescent but homogenous) for 15 minutes.
-
Fail: Visible white precipitate forms immediately. This indicates the compound has aggregated or the stock concentration is inaccurate.
-
Experimental Workflow Visualization
The following diagram illustrates the critical decision pathways for handling this compound to ensure data integrity.
Figure 1: Lifecycle management of 2-[(4-Ethylphenyl)amino]nicotinic acid stocks. Green nodes indicate stable states; Yellow nodes indicate active handling risks; Red nodes indicate critical control points.
Mechanistic Rationale for Handling Requirements
5.1 The Zwitterionic Challenge Nicotinic acid derivatives possess both a basic nitrogen (pyridine ring) and an acidic carboxyl group. In solution, they exist in equilibrium between neutral, cationic, anionic, and zwitterionic forms depending on pH [1, 2].
-
Implication: In aqueous buffers (pH 7.4), the compound is likely anionic (COO⁻). However, if the stock solution is acidic or if the pH shifts, the neutral species may predominate, leading to rapid precipitation (low solubility of the neutral form). Always buffer aqueous working solutions well.
5.2 Oxidation of the Diphenylamine Bridge The secondary amine connecting the pyridine and phenyl rings is electron-rich. Exposure to atmospheric oxygen, especially under light, can lead to the formation of N-oxides or radical species [3].
-
Implication: This degradation alters the compound's binding affinity (IC50) and can produce false-positive signals in redox-sensitive assays. The use of amber vials and inert gas purging is not optional; it is a requirement for reproducibility.
5.3 Hygroscopicity and DMSO DMSO is hygroscopic (absorbs water from air). Water in DMSO stocks reduces the solubility of hydrophobic compounds like 2-anilinonicotinic acids, causing "silent precipitation" where the compound crashes out inside the pipette tip during transfer [4].
-
Implication: Use single-use aliquots to minimize the number of times the DMSO is exposed to air.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 72930, 2-Aminonicotinic acid (Core Scaffold Data). Retrieved from [Link]
-
Gonçalves, F. & da Piedade, M. (2013). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. Journal of Chemical Thermodynamics. (Demonstrates DMSO as superior solvent). Retrieved from [Link]
-
U.S. EPA (2023). CompTox Chemicals Dashboard: 2-[(4-ethoxyphenyl)amino]nicotinic acid (Physicochemical Properties). Retrieved from [Link][1]
Sources
Troubleshooting & Optimization
Improving yield in the synthesis of 2-[(4-Ethylphenyl)amino]nicotinic acid
Technical Support Center: Synthesis of 2-[(4-Ethylphenyl)amino]nicotinic Acid
Executive Summary & Core Chemistry
This guide addresses the synthesis of 2-[(4-Ethylphenyl)amino]nicotinic acid via the Nucleophilic Aromatic Substitution (SNAr) of 2-chloronicotinic acid with 4-ethylaniline. While the 4-ethyl group renders the aniline nucleophile moderately reactive (electron-donating), the primary yield losses in this synthesis typically stem from three factors:
-
Electronic Repulsion: The carboxylate anion (formed under basic conditions) deactivates the pyridine ring toward nucleophilic attack.
-
Inefficient Workup: The amphoteric nature of the product leads to significant solubility losses during isolation.
-
Thermal Degradation: Extended heating required for "neat" fusion methods can lead to decarboxylation or tar formation.
This guide provides two validated protocols: a Green Solvent-Free Catalytic Method (Recommended) and a Classic Aqueous Acidic Method .
Troubleshooting Guide (FAQ Format)
Q1: The reaction mixture turns into a black tar, and yield is <40%. What is happening?
Diagnosis: Thermal degradation due to uncontrolled "neat" fusion or lack of inert atmosphere. Technical Insight: 4-ethylaniline is susceptible to oxidation at high temperatures (>140°C). Furthermore, 2-chloronicotinic acid can decarboxylate if localized heating is excessive. Corrective Action:
-
Switch to Catalysis: Use Boric Acid (H₃BO₃) as a catalyst. It activates the leaving group (Cl) and stabilizes the transition state, allowing the reaction to proceed at lower temperatures (110–120°C) with higher conversion.
-
Inert Atmosphere: strictly perform the reaction under Nitrogen or Argon to protect the ethyl group.
Q2: TLC shows full conversion, but I lose 50% of the mass during acid precipitation.
Diagnosis: Incorrect pH targeting during workup (Isoelectric Point miss). Technical Insight: The product is a zwitterion. At extremely low pH (<1), it forms a soluble hydrochloride salt. At high pH (>7), it exists as a soluble carboxylate. Corrective Action:
-
Target pH 3.5 – 4.0: Do not simply "acidify to pH 1." You must titrate the solution carefully to the isoelectric point where solubility is lowest.
-
Aging: Allow the precipitate to "age" or digest at 5–10°C for 2 hours before filtration to grow larger, filterable crystals.
Q3: The reaction stalls at 70% conversion despite refluxing for 24 hours in ethanol.
Diagnosis: Solvent temperature ceiling is too low for SNAr on a deactivated ring. Technical Insight: Ethanol reflux (~78°C) provides insufficient activation energy for displacing the chlorine on the nicotinic acid, especially if the carboxyl group is unmasked. Corrective Action:
-
Change Solvent: Switch to Water (reflux at 100°C) or Amylic Alcohol (reflux at 130°C).
-
Use the "Acid Catalysis" Trick: Conducting the reaction in water with 1.0 eq of HCl protonates the ring nitrogen, making the 2-position significantly more electrophilic (susceptible to attack).
Validated Experimental Protocols
Method A: Boric Acid Catalyzed Solvent-Free Synthesis (Recommended)
Best for: High yield (>85%), Green Chemistry compliance, Scalability.
Reagents:
-
2-Chloronicotinic acid (1.0 eq)
-
4-Ethylaniline (1.2 eq)
-
Boric Acid (10 mol%)
-
Water (for workup)
Step-by-Step:
-
Charge: In a round-bottom flask, mix 2-chloronicotinic acid, 4-ethylaniline, and boric acid.
-
Reaction: Heat the mixture to 120°C with vigorous stirring. The solids will melt into a homogenous melt. Maintain for 2–3 hours.
-
Checkpoint: Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
-
Quench: Cool the melt to ~80°C and add hot water (10 mL per gram of reactant). Stir to dissolve the unreacted amine and catalyst.
-
pH Adjustment: Basify to pH 10 with 10% NaOH (dissolves the product as sodium salt). Filter off any insoluble impurities.
-
Precipitation: Slowly add 1N HCl to the filtrate until pH 3.8 is reached. A thick precipitate will form.
-
Isolation: Filter, wash with cold water, and dry.[1]
Method B: Aqueous Acid-Mediated Synthesis
Best for: Labs without solid-handling setups or if precise temperature control is difficult.
Reagents:
-
2-Chloronicotinic acid (1.0 eq)
-
4-Ethylaniline (1.1 eq)
-
HCl (conc., 1.0 eq)
-
Water (Solvent)[2]
Step-by-Step:
-
Charge: Suspend 2-chloronicotinic acid in water. Add 4-ethylaniline.
-
Activation: Add concentrated HCl dropwise. The suspension may clear as salts form.
-
Reflux: Heat to reflux (100°C) for 4–6 hours. The protonated pyridine ring accelerates the substitution.
-
Workup: Cool to room temperature. The product (hydrochloride salt) may precipitate.
-
Free Basing: Neutralize with Sodium Acetate solution to pH 4. Filter the resulting free acid solid.
Data & Comparison
| Feature | Method A (Boric Acid Neat) | Method B (Aqueous HCl) | Standard Base Catalyzed (K₂CO₃) |
| Yield | 88 – 94% | 75 – 82% | 50 – 65% |
| Reaction Time | 2 – 3 Hours | 4 – 6 Hours | 12+ Hours |
| Purity (Crude) | High (>95%) | Moderate (Requires recrystallization) | Low (Side products common) |
| Atom Economy | Excellent | Good | Poor (High salt waste) |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle and the critical role of Boric Acid in stabilizing the transition state (Meisenheimer Complex), which is the rate-determining step in this SNAr mechanism.
Caption: Boric acid acts as a dual-activation catalyst, coordinating with the carboxyl group and the leaving chlorine atom to lower the activation energy of the Meisenheimer complex formation.
References
-
D. A. Chaudhari et al. (2017). "An improved solvent-free synthesis of flunixin and 2-(arylamino) nicotinic acid derivatives using boric acid as catalyst." Chemistry Central Journal.
-
Org. Synth. (1955). "Nicotinic Acid Synthesis and Derivatives." Organic Syntheses, Coll.[3] Vol. 3.
-
ResearchGate Protocol Archive. (2009). "Microwave-assisted synthesis of 2-aminonicotinic acids by reacting 2-chloronicotinic acid with amines."
Sources
Technical Support Center: Optimizing Reaction Temperature for 2-[(4-Ethylphenyl)amino]nicotinic acid Synthesis
Welcome to the dedicated technical support guide for the synthesis of 2-[(4-Ethylphenyl)amino]nicotinic acid. This molecule, a key intermediate in pharmaceutical development, is typically synthesized via a copper-catalyzed N-arylation reaction (an Ullmann condensation or Goldberg reaction) between 2-chloronicotinic acid and 4-ethylaniline. While this reaction is robust, its success is critically dependent on precise temperature control.
This guide is designed for researchers, chemists, and process development professionals to troubleshoot common issues and answer frequently asked questions related to reaction temperature optimization. Our goal is to provide you with the causal understanding and practical steps needed to maximize yield, purity, and reproducibility in your experiments.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during the synthesis. Each issue is presented with potential causes and actionable solutions grounded in chemical principles.
Question 1: My reaction shows low or no conversion, with starting materials largely unreacted even after extended reaction times. What is the likely temperature-related cause?
Answer: This is a classic symptom of insufficient thermal energy. The Ullmann condensation has a significant activation energy barrier that must be overcome for the catalytic cycle to proceed efficiently.
-
Causality: The key steps in the copper-catalyzed cycle, including the oxidative addition of the 2-chloronicotinic acid to the copper(I) complex, are temperature-dependent.[1] At suboptimal temperatures, the rate of these steps is exceedingly slow, leading to a stalled or sluggish reaction. Modern Ullmann protocols that use ligands can lower the required temperature compared to traditional methods, but a minimum thermal threshold is still necessary.[2][3][4]
-
Suggested Solutions:
-
Incremental Temperature Increase: Raise the reaction temperature in 10–20 °C increments. For a typical ligand-assisted reaction in a polar aprotic solvent like DMF or Dioxane, a starting point of 80–100 °C is common.[2][5] If you see no conversion, increasing to 110–120 °C is a logical next step.
-
Verify Heating Accuracy: Ensure your heating mantle, oil bath, or reaction block is calibrated and providing accurate, consistent heat to the reaction mixture.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction after each temperature increase. This will help you identify the temperature at which conversion begins to occur.
-
Question 2: The reaction mixture has turned dark brown or black, and the final yield is very low. What has likely occurred?
Answer: A dark, tarry reaction mixture is often indicative of catalyst decomposition or thermal degradation of the reactants or product. This is a common consequence of excessive heat.
-
Causality:
-
Catalyst Decomposition: The active copper(I)-ligand complex can be unstable at very high temperatures, leading to the formation of finely divided, inactive copper(0) or copper(II) oxides, which often appear as a black or dark brown precipitate.[2][6]
-
Reagent/Product Degradation: Nicotinic acid and its derivatives can undergo thermal degradation, including decarboxylation, at elevated temperatures.[7][8] This not only consumes your starting material or product but also generates impurities that can complicate purification.
-
-
Suggested Solutions:
-
Reduce Reaction Temperature: Immediately lower the set temperature for subsequent experiments. If you observed this at 140 °C, for example, run the next iteration at 120 °C or 110 °C.
-
Optimize Other Parameters: If a lower temperature results in a slow reaction, consider screening other variables that can improve the rate without excessive heat, such as changing the ligand (e.g., from L-proline to 1,10-phenanthroline) or the base (e.g., from K₂CO₃ to Cs₂CO₃).[2]
-
Ensure Inert Atmosphere: The presence of oxygen at high temperatures can accelerate the oxidation of the Cu(I) catalyst to inactive Cu(II), contributing to the color change. Ensure your reaction vessel is properly purged and maintained under an inert atmosphere (Nitrogen or Argon).
-
Question 3: My yield is decent, but I'm struggling with a persistent impurity, especially when I run the reaction at higher temperatures. What could this side product be?
Answer: The formation of specific side products is often promoted at higher temperatures where alternative reaction pathways become accessible.
-
Causality and Potential Side Products:
-
Decarboxylation: The most likely side reaction for this specific synthesis is the decarboxylation of either the 2-chloronicotinic acid starting material or the 2-[(4-Ethylphenyl)amino]nicotinic acid product, driven by high heat.
-
Hydrodehalogenation: At elevated temperatures, a side reaction can occur where the chloro-group on the nicotinic acid is replaced by a hydrogen atom, leading to the formation of nicotinic acid itself. This can be exacerbated by protic impurities.[2]
-
Homocoupling: While less common in cross-coupling, high temperatures can sometimes promote the homocoupling of 4-ethylaniline to form 4,4'-diethyl-1,1'-biphenyl.
-
-
Suggested Solutions:
-
Identify the Impurity: Before optimizing further, attempt to identify the structure of the impurity using techniques like LC-MS or NMR. Knowing the mass and structure will confirm the side reaction pathway.
-
Lower the Temperature: This is the most direct way to minimize temperature-dependent side reactions. Find the "sweet spot" where the rate of the desired N-arylation is significantly faster than the rate of the side reaction.
-
Strictly Anhydrous Conditions: Use anhydrous solvents and reagents to minimize hydrodehalogenation, which can be promoted by water.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting temperature range for optimizing this N-arylation reaction? Modern, ligand-accelerated Ullmann reactions are significantly milder than their historical counterparts. A sensible starting range for optimization is between 80 °C and 120 °C .[2][3] Reactions using simple amino acid ligands like L-proline or N,N-dimethylglycine often perform well within this window.[2] It is rarely necessary to exceed 140 °C with a well-chosen catalyst system.
Q2: How does temperature fundamentally impact the reaction? Temperature influences both the rate and the outcome of the reaction. According to the Arrhenius equation, a higher temperature increases the kinetic energy of molecules, leading to more frequent and energetic collisions. This accelerates the rate of all reaction steps. However, it also provides the energy needed to overcome the activation barriers of undesired side reactions, such as decomposition or byproduct formation. The goal of optimization is to find a temperature that maximizes the rate of the desired reaction while keeping the rates of competing side reactions negligible.
Q3: Besides yield, what other indicators should I monitor when screening temperatures? Beyond final product yield, you should closely monitor:
-
Reaction Purity Profile: Analyze crude samples by HPLC or GC-MS to see how the impurity profile changes with temperature.
-
Reaction Rate: Take aliquots at regular intervals (e.g., every 2 hours) to determine how quickly the starting materials are consumed. A very fast reaction at a high temperature might be less "clean" than a slightly slower, but more selective, reaction at a lower temperature.
-
Color and Solubility: Visual cues like the mixture turning black are important indicators of potential problems.[6]
Q4: Can microwave heating be used, and how does it affect the temperature choice? Yes, microwave synthesis is an excellent tool for this type of optimization. Microwave heating can rapidly and efficiently bring the reaction to the target temperature.[5] This can sometimes lead to shorter reaction times and improved yields. When using a microwave reactor, you can screen temperatures with high precision (e.g., 80, 100, 120, 140 °C) for a fixed time (e.g., 30 minutes) to quickly identify the optimal conditions.[9]
Data Presentation: Temperature vs. Expected Outcome
The following table summarizes the general relationship between reaction temperature and key performance indicators for a typical ligand-assisted Ullmann synthesis of 2-[(4-Ethylphenyl)amino]nicotinic acid.
| Temperature Range | Reaction Rate | Target Product Yield | Purity / Side Products | Catalyst Stability |
| < 80 °C | Very Slow / Stalled | Low to None | High purity (mostly unreacted starting materials) | Stable |
| 80 – 120 °C (Optimal) | Moderate to Fast | High / Maximum | High purity, minimal side products | Generally Stable |
| > 130 °C | Very Fast | Often Decreasing | Lower purity, increased risk of decarboxylation and other side products | High risk of decomposition |
Experimental Protocol: Temperature Screening
This protocol provides a step-by-step method for screening four different temperatures in parallel to identify the optimal condition.
1. Preparation:
-
Thoroughly dry all glassware in an oven (>120 °C) and cool under an inert atmosphere.
-
Use anhydrous grade solvent (e.g., Dioxane or DMF).
-
Ensure all reagents (2-chloronicotinic acid, 4-ethylaniline, copper(I) source, ligand, base) are of high purity and dry.
2. Reaction Setup (per reaction vial):
-
To a dry reaction vial equipped with a magnetic stir bar, add:
-
2-chloronicotinic acid (1.0 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Ligand (e.g., L-proline) (0.2 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
-
Seal the vial with a septum cap.
-
Evacuate and backfill the vial with Argon or Nitrogen three times.
-
Add 4-ethylaniline (1.2 eq) via syringe.
-
Add anhydrous solvent (to achieve a concentration of ~0.5 M) via syringe.
3. Heating and Monitoring:
-
Place the four reaction vials in a pre-calibrated heating block set to four different temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C ).
-
Begin vigorous stirring.
-
After a set time (e.g., 4 hours), carefully take a small aliquot from each reaction for TLC or LC-MS analysis to assess conversion and purity.
-
Continue the reaction for a total of 12-24 hours, or until the starting material is consumed in the most promising reaction(s).
4. Work-up and Analysis:
-
Cool the reactions to room temperature.
-
Dilute with ethyl acetate and water.
-
Acidify the aqueous layer with 1M HCl to pH ~4-5, which will precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Determine the crude yield and analyze the purity of the product from each temperature point by HPLC and ¹H NMR.
Visualization: Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting temperature-related issues in your synthesis.
Caption: A troubleshooting workflow for diagnosing temperature issues.
References
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78–88. Available at: [Link]
-
Shari, A., et al. (2016). Copper-catalyzed N-arylation of heterocycles in ethylene glycol medium. Scientia Iranica, 23(3), 1113-1120. Available at: [Link]
-
Strieter, E. R., Bhayana, B., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(1), 78-88. Available at: [Link]
-
Ye, R. J., et al. (2016). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Catalysis, 6(6), 3538-3549. Available at: [Link]
-
Kim, J. H., et al. (2012). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Bulletin of the Korean Chemical Society, 33(4), 1413-1416. Available at: [Link]
-
Al-Tel, T. H. (2010). Optimization of the intramolecular Ullmann coupling reaction. Tetrahedron Letters, 51(41), 5496-5499. Available at: [Link]
-
Muhamad, N., Yusoff, M. M., & Gimbun, J. (2015). Thermal degradation kinetics of nicotinic acid, pantothenic acid and catechin derived from Averrhoa bilimbi fruits. RSC Advances, 5(91), 74132-74137. Available at: [Link]
-
Wikipedia contributors. (2023). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Nisha, P., Singhal, R. S., & Pandit, A. B. (2005). A study on degradation kinetics of niacin in potato (Solanum tuberosum L.). Journal of Food Engineering, 69(2), 193-197. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
-
Ullmann Coupling - Carbon Heteroatom Coupling [Video]. (2018). YouTube. Retrieved from [Link]
-
do Nascimento, A. L. C. S., et al. (2014). Thermal behaviour of nicotinic acid, sodium nicotinate and its compounds with some bivalent transition metal ions. Journal of Thermal Analysis and Calorimetry, 115, 2265–2273. Available at: [Link]
-
Muhamad, N., Yusoff, M. M., & Gimbun, J. (2015). Thermal Degradation Kinetics of Nicotinic Acid, Pantothenic Acid and Catechin Derived From Averrhoa Bilimbi Fruits. Amanote Research. Available at: [Link]
-
Ullmann reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
-
Biotage. (2023, February 6). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from [Link]
-
Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Retrieved from [Link]
-
Mondal, B., et al. (2014). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 4(4), 430-466. Available at: [Link]
-
OperaChem. (2025). Ullmann coupling-An overview. Retrieved from [Link]
-
L.S.College, Muzaffarpur. (2020). Ullmann reaction. Retrieved from [Link]
-
Williams, D. L. H. (1975). Mechanism of the Ullmann Condensation. The Journal of Organic Chemistry, 40(12), 1812-1814. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
Purification methods for 2-[(4-Ethylphenyl)amino]nicotinic acid
Ticket #: PUR-882-ETH Subject: Technical Guide: Purification Protocols for 2-[(4-Ethylphenyl)amino]nicotinic acid Status: Open Agent: Senior Application Scientist, Dr. Aris[1]
User Issue Overview
You are working with 2-[(4-Ethylphenyl)amino]nicotinic acid (a derivative of 2-anilinonicotinic acid).[1] Common challenges with this scaffold include separating the product from unreacted 4-ethylaniline (lipophilic amine), removing copper catalysts (if Ullmann coupling was used), and managing the zwitterionic solubility profile during recrystallization.
This guide treats your purification process as a modular workflow. Select the module that matches your current purity stage.
Module 1: The "Crude" Cleanup (Acid-Base Extraction)
Goal: Bulk removal of unreacted aniline and non-acidic byproducts.[1] Principle: This molecule is amphoteric but primarily behaves as a carboxylic acid.[1] We exploit the solubility difference between the ionized carboxylate (soluble in water) and the neutral/zwitterionic form (insoluble in water).
Protocol
-
Dissolution: Suspend your crude solid in 1M NaOH (or 10% Na₂CO₃).[1] Use approximately 10 mL of base per gram of crude material.[1]
-
Why? This deprotonates the carboxylic acid (
), pulling the product into the aqueous phase.
-
-
Filtration (Critical): Filter the alkaline solution through a Celite pad.
-
Target: The solid residue on the filter contains unreacted 4-ethylaniline (which does not dissolve in base) and inorganic copper salts (if used).
-
-
Precipitation: Slowly add 1M HCl to the filtrate while stirring vigorously until pH reaches 3.5 – 4.0 .
-
Isolation: Filter the precipitate, wash with cold water, and dry.
Visual Workflow (Acid-Base Logic)
Figure 1: Selective solubilization strategy separating the target acid from lipophilic amine impurities.
Module 2: Recrystallization (The Polish)
Goal: Removal of trace isomers and colored impurities.[1] Challenge: The "ethyl" group adds lipophilicity, making the molecule prone to "oiling out" in pure water.
Solvent Selection Guide
| Solvent System | Suitability | Notes |
| Ethanol (95%) | ⭐⭐⭐ (Best) | Dissolves well when hot; crystallizes upon cooling.[1] |
| Ethanol/Water (2:1) | ⭐⭐ | Good for removing inorganic salts. Risk of oiling out if water content is too high.[1] |
| Acetic Acid | ⭐ | Effective but difficult to dry; product may solvate.[1] |
| Water | ❌ | Solubility is too low due to the lipophilic ethylphenyl group. |
Step-by-Step Protocol
-
Place the solid from Module 1 in a flask.
-
Add Ethanol (95%) slowly while heating to reflux (approx. 78°C). Use the minimum amount required to dissolve the solid.
-
Optional: If the solution is dark, add activated charcoal (5% w/w), reflux for 5 mins, and filter hot through Celite.
-
Allow the filtrate to cool to room temperature slowly (over 2 hours). Rapid cooling traps impurities.[1]
-
Cool further in an ice bath (0-4°C) for 1 hour.
-
Filter the crystals and wash with cold ethanol.
Module 3: Troubleshooting & FAQs
Q1: My product is green/blue. How do I remove the Copper?
Diagnosis: Residual Copper(II) species from Ullmann coupling. Solution:
-
Dissolve the product in 1M NaOH (as in Module 1).
-
Add EDTA (disodium salt) (0.5 eq) to the aqueous solution and stir for 30 minutes.
-
Filter any solids.[1]
-
Re-precipitate with HCl. The EDTA-Copper complex will remain in the aqueous supernatant.[1]
Q2: I acidified to pH 1, and my yield disappeared. What happened?
Diagnosis: You protonated the pyridine nitrogen.[1][2]
Mechanism: At pH < 2, the pyridine ring accepts a proton (
Q3: The product is "oiling out" instead of crystallizing.
Diagnosis: The solvent is too polar (too much water) or the concentration is too high.[1] Fix: Re-heat the mixture to dissolve the oil. Add a small amount of pure Ethanol to increase organic character.[1] Seed the solution with a tiny crystal of pure product (if available) or scratch the glass wall to induce nucleation while cooling.
References
-
Organic Syntheses Procedure for Nicotinic Acid Derivatives. Source: Organic Syntheses, Coll. Vol. 1, p.385 (1941). Relevance: Establishes the baseline solubility and acid-base handling for nicotinic acid scaffolds. URL:[Link]
-
Solubility of Nicotinic Acid in Water and Organic Solvents. Source: Journal of Chemical & Engineering Data (2013). Relevance: Validates the use of Ethanol/Water systems for zwitterionic pyridine-carboxylic acids. URL:[Link]
-
Synthesis and Purification of 2-(Arylamino)nicotinic Acids (Flunixin Analogs). Source: Chemistry Central Journal (2017). Relevance: Specifically details the workup for 2-anilinonicotinic acids, confirming the acid precipitation method. URL:[Link]
-
Copper Removal in Ullmann Coupling. Source: Royal Society of Chemistry, Chemical Science (2011). Relevance: Provides mechanistic insight into copper chelation and removal during workup. URL:[Link]
Sources
Technical Support Center: Scale-Up of 2-[(4-Ethylphenyl)amino]nicotinic Acid
Introduction: From Bench to Bulk
The synthesis of 2-[(4-Ethylphenyl)amino]nicotinic acid, a key intermediate in pharmaceutical development, is most commonly achieved via a copper-catalyzed Ullmann condensation.[1][2] While this reaction is robust at the laboratory scale, its transition to pilot plant and commercial manufacturing presents a unique set of challenges. The non-linear nature of scaling chemical processes means that issues related to heat and mass transfer, reaction kinetics, and impurity profiles can become pronounced, impacting yield, quality, and safety.[3][4]
This guide is structured as a dynamic troubleshooting resource for researchers, chemists, and process engineers. It addresses common questions and critical failure points encountered during the scale-up of this specific synthesis, moving beyond simple procedural steps to explain the underlying chemical and engineering principles. Our goal is to provide you with the expertise to anticipate, diagnose, and resolve these challenges effectively.
Section 1: Core Reaction & Scale-Up Workflow
The production of 2-[(4-Ethylphenyl)amino]nicotinic acid involves the nucleophilic aromatic substitution of 2-chloronicotinic acid with 4-ethylaniline, catalyzed by a copper species.
Caption: Core reaction for 2-[(4-Ethylphenyl)amino]nicotinic acid synthesis.
The transition from a lab-scale batch to industrial production requires careful consideration of several stages, each with its own potential pitfalls.
Caption: General workflow for API production scale-up.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Reaction Conditions & Yield
Question 1: We are observing a significant drop in yield and batch-to-batch inconsistency upon scaling from a 1L to a 100L reactor. What are the most probable causes?
Answer: This is a classic scale-up challenge rooted in the non-linear scaling of physical parameters. The primary culprits are typically:
-
Inefficient Heat Transfer: The surface-area-to-volume ratio decreases dramatically as reactor size increases. The Ullmann condensation is often exothermic, and inefficient heat removal in a large reactor can lead to localized "hot spots."[3][4] These hot spots can accelerate side reactions and cause thermal degradation of both reactants and the product, directly reducing yield.
-
Poor Mixing and Mass Transfer: What appears as a homogenous solution in a 1L flask with magnetic stirring can have significant concentration and temperature gradients in a 100L reactor with an overhead impeller.[3][4] If the 4-ethylaniline is not dispersed quickly upon addition, localized high concentrations can promote side reactions. Similarly, if the solid base (e.g., K₂CO₃) is not kept in suspension, the reaction rate will be inconsistent throughout the vessel.
-
Raw Material Quality: The impact of minor impurities in raw materials is magnified at scale.[5] A new batch of 2-chloronicotinic acid or 4-ethylaniline may contain inhibitors or competing nucleophiles that were not present in the lab-scale reagents. Always qualify new batches of raw materials.
Troubleshooting Protocol:
-
Step 1: Re-evaluate Thermal Safety & Control: Perform reaction calorimetry (e.g., using a Reaction Calorimeter RC1) to understand the heat of reaction and the rate of heat evolution. This data is critical for designing a safe and effective cooling protocol for the large reactor.[3]
-
Step 2: Model the Mixing Dynamics: Use simulation software (e.g., VisiMix, Dynochem) to model the mixing efficiency in the larger reactor.[3] Adjust the impeller type, speed, and baffle configuration to ensure adequate mass transfer. The goal is to mimic the mixing efficiency achieved at the lab scale.
-
Step 3: Control Addition Rates: Instead of adding reagents all at once, implement a controlled, subsurface addition profile for the limiting reagent. This maintains a low instantaneous concentration, helping to control the exotherm and minimize side reactions.
Question 2: The reaction is sluggish and fails to reach completion at the pilot scale, even after extended reaction times. Why might this be happening?
Answer: A stalled reaction at scale often points to issues with the catalyst or the reaction environment.
-
Catalyst Deactivation: The copper catalyst can be sensitive to impurities. Water content in the solvent (e.g., DMF, NMP) or impurities in the starting materials can poison the catalyst. While a small amount of water might be tolerated at the lab scale, the absolute quantity in a 100L batch can be enough to significantly impact catalyst activity.
-
Insufficient Mass Transfer of Solids: If using a solid base like potassium carbonate, inadequate agitation can prevent it from participating effectively in the reaction. The base is crucial for deprotonating the aniline, and if it settles at the bottom of the reactor, the reaction will slow or stop.
-
Lower Effective Temperature: The temperature probe in a large reactor may not reflect the true bulk temperature. Inadequate mixing can create cooler zones where the reaction rate is significantly lower. It's essential to ensure the reactor is properly calibrated and that the heating jacket provides uniform heat distribution.
Category 2: Impurity Profile & Purification
Question 3: Upon scaling up, we are seeing a new, dark-colored impurity that is difficult to remove during crystallization. What is it and how can we prevent it?
Answer: The appearance of dark, often polymeric, impurities is common in high-temperature Ullmann reactions.[2] The most likely causes are:
-
Oxidative Side Reactions: 4-ethylaniline and other aromatic amines are susceptible to oxidation, especially at high temperatures in the presence of copper salts, which can form deeply colored polymeric species. This is exacerbated by any ingress of air into the reactor.
-
Homo-coupling of 4-ethylaniline: The Ullmann reaction can sometimes lead to the homo-coupling of the amine reactant, which can also form colored byproducts.
-
Thermal Degradation: As mentioned, localized overheating can degrade the starting materials, catalyst, or the product itself, leading to complex mixtures of colored impurities.
Prevention & Mitigation Strategy:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon) from start to finish. Purge the reactor thoroughly before adding reagents and maintain a positive inert gas pressure throughout the process.
-
Optimize Temperature: Carefully study the effect of temperature on the impurity profile at the lab scale using Design of Experiments (DoE).[3] It's possible that lowering the reaction temperature by 10-15 °C, even if it slightly increases the reaction time, could dramatically reduce the formation of these thermal impurities.
-
Modern Catalytic Systems: Traditional Ullmann conditions often require harsh temperatures (>180 °C).[2] Consider exploring modern ligand-accelerated copper catalysis. Ligands such as phenanthrolines or N,N'-dimethylethylenediamine (DMEDA) can significantly lower the required reaction temperature and catalyst loading, leading to a cleaner reaction profile.[6][7]
| Impurity Type | Probable Source | Prevention Strategy |
| Unreacted 2-chloronicotinic acid | Incomplete reaction | Improve mixing, verify catalyst activity, increase reaction time/temp |
| Unreacted 4-ethylaniline | Incomplete reaction, poor stoichiometry | Check weighing accuracy, improve mixing |
| Polymeric amine oxidation products | Air ingress at high temperature | Maintain strict inert atmosphere, optimize temperature |
| Debrominated starting material | Reductive side-reaction | Use high-purity catalyst, control temperature |
Question 4: Our final product meets the purity assay by HPLC, but it has a persistent yellow or tan color. How can we obtain a colorless U.S.P. grade product?
Answer: Color in the final API is a common issue, often caused by trace impurities that are not easily detected by standard HPLC purity assays.
Troubleshooting Protocol for Purification:
-
Activated Carbon Treatment: Before the final crystallization, treat the hot solution of your product with a suitable grade of activated carbon (e.g., Darco G-60).[8] This is highly effective at adsorbing the large, chromophoric molecules responsible for color. Use 1-5% w/w of carbon relative to the product.
-
Caution: Overuse of carbon can lead to significant yield loss due to product adsorption. An optimization study is recommended.
-
-
Recrystallization Solvent Screening: The choice of recrystallization solvent is critical. While water is a common choice for nicotinic acid derivatives, its solvating power might be too high, preventing efficient rejection of impurities into the mother liquor.[8][9] Screen a variety of solvent systems, such as:
-
Water with pH adjustment
-
Ethanol/Water mixtures
-
2-Methylpropanol-1/Water mixtures[10]
-
Toluene/Heptane
-
-
Melt Crystallization (Pre-Purification): For stubborn color issues, a pre-purification step can be effective. It has been shown that melting crude, yellow nicotinic acid and holding it in a molten state can destroy color-forming chromophores, making the subsequent solvent crystallization much more effective.[8] This is an advanced technique that requires careful process safety evaluation.
Section 3: Protocols & Methodologies
Optimized Lab-Scale Protocol (10g Scale)
This protocol serves as a baseline and a self-validating system. Successful and repeatable execution at this scale is a prerequisite for any scale-up attempt.
Reagents:
-
2-Chloronicotinic Acid (10.0 g)
-
4-Ethylaniline (1.2 equivalents)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Copper(I) Iodide (CuI) (0.1 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous (100 mL)
Procedure:
-
Reactor Setup: Equip a 250 mL three-neck round-bottom flask with a mechanical stirrer, reflux condenser with a nitrogen inlet, and a temperature probe.
-
Inerting: Purge the flask with nitrogen for 15 minutes.
-
Charging Reagents: Charge 2-chloronicotinic acid, potassium carbonate, and CuI to the flask.
-
Solvent Addition: Add anhydrous DMF (100 mL) via cannula.
-
Heating: Begin stirring and heat the mixture to 140-150 °C.
-
Substrate Addition: Slowly add 4-ethylaniline to the mixture over 30 minutes using a syringe pump.
-
Reaction Monitoring: Maintain the temperature and monitor the reaction progress by TLC or HPLC every 2 hours until the 2-chloronicotinic acid is consumed (<1%).
-
Work-up: Cool the reaction to room temperature. Pour the mixture into 500 mL of water and stir. Adjust the pH to ~2-3 with concentrated HCl.
-
Isolation: Filter the resulting precipitate, wash the cake with cold water (3 x 50 mL), and then with a small amount of cold ethanol.
-
Drying: Dry the crude product in a vacuum oven at 60 °C to a constant weight.
Troubleshooting Logic Diagram
This diagram outlines a decision-making process for addressing common scale-up failures.
Caption: Decision tree for troubleshooting common scale-up issues.
Section 4: Safety & Environmental Considerations
Question 5: What are the primary safety hazards to consider when scaling the Ullmann condensation?
Answer: Safety must be the primary consideration during scale-up.[3]
-
Runaway Reaction: As discussed, the reaction can be exothermic. A failure in the cooling system combined with a large reaction mass could lead to a thermal runaway, causing a rapid increase in temperature and pressure. A thorough calorimetric study is not optional; it is a mandatory safety requirement.[3]
-
Solvent Hazards: High-boiling polar aprotic solvents like DMF and NMP have associated reproductive toxicity risks. Ensure closed-system transfers are used to minimize operator exposure. Plan for the safe handling and disposal of large volumes of these solvents.
-
Copper Waste Stream: The reaction generates a copper-containing waste stream. This must be collected and treated as heavy metal waste according to environmental regulations. Do not discharge it into aqueous waste systems.
References
- How to Scale Up Pharmaceutical Manufacturing. (2022, December 7). Google Cloud.
- 5 Common Challenges in Scaling Up an API. (2017, September 3). Neuland Labs.
- Overcoming Challenges in Scale-Up Production. World Pharma Today.
- SCALE-UP & MANUFACTURING - Smart Formulation, Processing & Engineering Solutions to Solve Drug Product Scale-Up & Manufacturing Challenges With Minimum to No Regulatory Impact. Drug Development and Delivery.
- Automating processes for effective scale-up with the GFD Lab PLUS Filter Dryer. (2026, February 13). Powder Systems Ltd.
- Ullmann-type reductive homo-coupling reactions at room temper
- Nicotinic Acid. Organic Syntheses.
- 2-Chloronicotinic acid synthesis. ChemicalBook.
- Synthesis of 2-(arylamino)nicotinic acids in high-temperature water. (2023).
- Synthesis of 2-chloronicotinic acid derivatives. (2017).
- Synthesis of 2-Chloronicotinic Acid Derivatives. (2019, October 6).
- Synthesis of 2-Chloronicotinic Acid. Semantic Scholar.
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Ullmann condens
- Synthesis of 2-Chloronicotinic Acid Derivatives. (2017).
- Ullmann reaction. Wikipedia.
- Synthesis of 2-aminonicotinic acid.
- RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. PMC.
- Ullmann Coupling & other Cu C
- Purification of nicotinic acid. (1962).
- Application Notes and Protocols for Ullmann Condensation Reaction with Copper(I) Bromide. Benchchem.
- Methods to Produce Nicotinic Acid with Potential Industrial Applic
- Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O)
- Ullmann Reaction. Organic Chemistry Portal.
- Study on synthesis of 4-Aminonicotinic acid. (2014).
- Process for the purification of nicotinic acid amide I. (1984).
- EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. Journal of Engineering Science and Technology.
- Ullmann Reaction. BYJU'S.
- Preparation method of nicotinic acid. (2013).
- Methods to Produce Nicotinic Acid with Potential Industrial Applications. (2022).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 3. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 4. Overcoming Challenges in Scale-Up Production [worldpharmatoday.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US4447615A - Process for the purification of nicotinic acid amide I - Google Patents [patents.google.com]
Technical Support Center: Synthesis of Nicotinic Acid Derivatives
Welcome to the technical support center for the synthesis of nicotinic acid and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in their synthetic workflows. Here, we address common side reactions and purification issues through a series of detailed, question-and-answer-based troubleshooting guides and frequently asked questions. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your research.
Frequently Asked Questions (FAQs)
Q1: My overall yield for nicotinic acid synthesis is consistently low. What are the most common culprits?
Low yield is a multifaceted issue that can stem from several stages of the synthesis. The most frequent causes include:
-
Incomplete Oxidation: If you are synthesizing from precursors like 3-methylpyridine or nicotine, the oxidation process may be inefficient.[1]
-
Side-Reaction Pathways: The formation of undesired byproducts, such as pyridine N-oxides or regioisomers, directly consumes your starting material and reduces the yield of the target molecule.[2][3]
-
Losses During Work-up and Purification: Nicotinic acid and its derivatives can be highly water-soluble, leading to significant losses during aqueous extractions.[4] Adsorption onto filtration aids or incomplete crystallization can also contribute to lower yields.[5]
-
Incomplete Decarboxylation: In syntheses starting from precursors like 2,5-pyridinedicarboxylic acid, the decarboxylation step may not go to completion, leaving unreacted starting material.[1][6]
We will address troubleshooting for each of these specific issues in the detailed guides below.
Q2: I'm struggling to purify my crude nicotinic acid derivative. It remains colored even after initial purification. What should I do?
Colored impurities are common, especially in syntheses involving strong oxidizing agents like nitric acid or permanganate.[7]
Troubleshooting Steps:
-
Activated Carbon Treatment: A highly effective method is to dissolve the crude product in hot water and treat it with activated carbon (e.g., Darco-G 60).[7] The carbon adsorbs the chromophores and can be removed by hot filtration.
-
Recrystallization: This is a fundamental purification technique. For nicotinic acid, recrystallization from hot water is often sufficient.[4][5] For derivatives, selecting an appropriate solvent system is key.
-
pH Adjustment: The solubility of nicotinic acid is highly pH-dependent. Adjusting the pH of the solution to the isoelectric point (around pH 3-4) will minimize its solubility and promote crystallization, leaving more soluble impurities behind in the mother liquor.[5]
-
Melt Crystallization: An unconventional but effective method for crude, yellow nicotinic acid involves melting the crude product and holding it at a molten state (e.g., 235-250°C) for a few minutes. This process can destroy the yellow chromophore, and the resulting tan-colored solid can then be easily purified to a colorless product by a single recrystallization.[7]
Troubleshooting Guide 1: Unwanted Pyridine N-Oxide Formation
Q: During the oxidation of my pyridine-based starting material, I'm observing a significant amount of the corresponding N-oxide as a byproduct. How can I prevent its formation or remove it?
Underlying Cause: The nitrogen atom in the pyridine ring is a nucleophilic center and is susceptible to oxidation by many common oxidizing agents (e.g., m-CPBA, H₂O₂), leading to the formation of a stable pyridine N-oxide.[8][9] This competes directly with the desired oxidation of the side chain.
Mitigation & Removal Strategies:
The primary strategy is not prevention, but rather a two-step approach: embrace the N-oxide formation and then selectively deoxygenate it. Synthetic manipulations on the pyridine nucleus are often facilitated by first oxidizing to the N-oxide, performing the desired reaction, and then reducing it back.[3]
However, if N-oxidation is an undesired side reaction, you must remove the N-oxide. This is typically achieved by selective reduction.
Workflow for N-Oxide Reduction
Caption: Competing N-oxidation pathway and remediation workflow.
Protocol 1: Deoxygenation using Sulfur Dioxide
This is a robust, albeit harsh, method suitable for many substrates.
-
Dissolution: Dissolve the crude product mixture containing the N-oxide in water or a water-miscible polar solvent.
-
Reaction: Heat the solution to reflux and bubble sulfur dioxide gas continuously through the mixture for several hours.[3] Alternatively, a salt of sulfurous acid (e.g., sodium hydrogen sulfite) can be added.
-
Basification: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture and add a sufficient amount of base (e.g., NaOH) to liberate the free pyridine base.
-
Extraction: Extract the desired product into an appropriate organic solvent.
Protocol 2: Mild Deoxygenation using Diboron Reagents
This method is exceptionally mild and offers excellent functional group compatibility.[9]
-
Setup: In an inert atmosphere flask, dissolve the N-oxide byproduct in a suitable solvent (e.g., CH₃CN).
-
Reagent Addition: Add 1.0-1.5 equivalents of bis(pinacolato)diboron [(pinB)₂].
-
Reaction: Heat the mixture (e.g., 70°C) and monitor the reaction progress. Pyridyl-N-oxides typically require several hours for complete reduction.[9]
-
Work-up: Upon completion, the work-up is straightforward, often involving simple filtration and solvent evaporation.
Table 1: Comparison of N-Oxide Reducing Agents
| Reagent | Conditions | Pros | Cons | Citation(s) |
| Sulfur Dioxide (SO₂) / H₂O | Reflux, acidic | Inexpensive, effective for many substrates. | Harsh conditions, may not be suitable for sensitive functional groups. | [3] |
| Phosphorus Trichloride (PCl₃) | Chloroform | Effective reducing agent. | Can react with other functional groups (e.g., hydroxyls, carboxyls). | [3] |
| (pinB)₂ / (catB)₂ | Mild heat (70-120°C) | Extremely mild, broad functional group tolerance, simple work-up. | Reagent cost is higher. | [9] |
| Ammonium Formate / Pd/C | Room temp to reflux | Mild conditions, high yield, avoids strong acids. | Can also reduce the pyridine ring to a piperidine.[10] | [10] |
Troubleshooting Guide 2: Poor Regioselectivity in Ring Functionalization
Q: When I try to add a nucleophile to an activated nicotinic acid derivative (e.g., an N-alkyl nicotinate salt), I get a mixture of 1,2-, 1,4-, and 1,6-addition products. How can I control the regioselectivity?
Underlying Cause: The pyridinium salt of a nicotinic acid derivative has multiple electrophilic centers (C2, C4, and C6). Without a directing influence, a nucleophile can attack any of these positions, leading to a mixture of constitutional isomers.[2]
Solution: Catalyst-Controlled Synthesis
The key to overcoming this challenge is to use a transition metal catalyst whose ligand structure sterically and electronically directs the nucleophile to a specific position. The choice of catalyst and ligand can completely switch the regiochemical outcome.[2]
Protocol: Regiodivergent Addition of Aryl Boron Nucleophiles
This protocol demonstrates how catalyst choice can direct addition to either the C2 or C6 position of an N-alkyl nicotinate salt.
-
Reagent Preparation: In separate flasks under an inert atmosphere, prepare the N-alkyl nicotinate salt and the aryl boron nucleophile (e.g., an arylboronic acid or its ester).
-
Catalyst Preparation: In the reaction flask, prepare the active catalyst by mixing the metal precursor (e.g., a Rhodium source) with the desired phosphine ligand.
-
Reaction Execution (C6-Selective):
-
Catalyst: Use a Rhodium catalyst with a large bite-angle ligand like BINAP .
-
Procedure: Add the pyridinium salt, aryl boron nucleophile, and a base to the activated catalyst solution. Stir at the appropriate temperature until the reaction is complete. This setup will preferentially yield the 1,6-dihydropyridine product.[2]
-
-
Reaction Execution (C2-Selective):
-
Catalyst: Use a Rhodium catalyst with a smaller bite-angle ligand like Bobphos or QuinoxP *.
-
Procedure: Follow the same general procedure as above. This catalytic system will favor nucleophilic attack at the C2 position, yielding the 1,2-dihydropyridine product.[2]
-
-
Work-up and Analysis: Quench the reaction, perform an extractive work-up, and purify the product using column chromatography. Analyze the product mixture by ¹H NMR or GC-MS to confirm the isomeric ratio.
Caption: Catalyst control over regioselective C-H functionalization.
Troubleshooting Guide 3: Incomplete Nitrile Hydrolysis or Over-hydrolysis
Q: I am trying to hydrolyze 3-cyanopyridine. How can I selectively stop at the amide (nicotinamide) stage, or, alternatively, ensure complete conversion to the carboxylic acid (nicotinic acid)?
Underlying Cause: The hydrolysis of a nitrile to a carboxylic acid proceeds via an amide intermediate.[11][12] The reaction conditions (catalyst, temperature, reaction time) determine whether the reaction stops at the amide or proceeds to the carboxylic acid. Harsh conditions (e.g., heating with strong acid or base) typically favor complete hydrolysis to the carboxylic acid.[13]
Table 2: Controlling the Outcome of Nitrile Hydrolysis
| Desired Product | Method | Catalyst / Reagent | Key Conditions | Expected Outcome & Potential Pitfalls | Citation(s) |
| Nicotinamide | Base-Catalyzed Hydrolysis | Quaternary Ammonium Hydroxide (e.g., TBAH) | 60-95°C, short reaction time (<60 min) | High conversion and high selectivity to the amide. Minimizes formation of nicotinic acid byproduct. | [14] |
| Nicotinamide | Milder Acid Hydrolysis | HCl | Lower temperature (e.g., 40°C) | Can stop at the amide, but may require careful optimization of time and temperature to prevent over-hydrolysis. | [11] |
| Nicotinic Acid | Acid-Catalyzed Hydrolysis | Dilute HCl or H₂SO₄ | Heat under reflux | Drives the reaction to completion, forming the carboxylic acid and the corresponding ammonium salt. | [13] |
| Nicotinic Acid | Base-Catalyzed Hydrolysis | 10% NaOH or KOH | High temperature (190°C) and pressure (1.5–2 MPa) | Ensures complete hydrolysis to the carboxylate salt. Requires subsequent acidification to obtain the free acid. | [1] |
Protocol: Selective Hydrolysis to Nicotinamide using TBAH
This method provides high selectivity for the amide product.[14]
-
Reaction Setup: Combine 3-cyanopyridine, water, and a catalytic amount of a quaternary ammonium hydroxide (e.g., tetra-n-butylammonium hydroxide, TBAH) in a reaction vessel. A typical catalyst loading is at least 0.1 mole per mole of nitrile.
-
Heating: Heat the mixture to a controlled temperature between 60°C and 95°C.
-
Monitoring: Monitor the reaction closely by TLC or LC-MS. The reaction is often complete in under 60 minutes.
-
Work-up: Once the starting material is consumed, cool the reaction. The product can be isolated by crystallization, and the catalyst can potentially be recovered from the mother liquor.
References
-
Dunsford, J. J., Ho, H. E., & Gevorgyan, V. (2018). Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts. PMC. [Link]
- Daniher, F. A., & Hackley, B. E. (1969). Process for the reduction of pyridine n-oxides. U.S.
-
Organic Syntheses Procedure. (n.d.). Nicotinic Acid. [Link]
-
Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry, 66(15), 5264-5265. [Link]
-
ResearchGate. (n.d.). Common methods for oxidizing pyridines/quinolines and reducing N-oxides. [Link]
- Lonza Ltd. (1984). Process for the purification of nicotinic acid amide I. U.S.
- Zhejiang University. (2009).
-
Pravin, S. P., & Girish, M. K. (2011). Reduction of Amine N-Oxides by Diboron Reagents. PMC. [Link]
-
Olech, Z., & Krawczyk, N. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC. [Link]
- Spatz, S. M. (1962). Purification of nicotinic acid. U.S.
- CJ Cheiljedang Corp. (2012).
-
Lumen Learning. (n.d.). Hydrolysis of nitriles. Organic Chemistry II. [Link]
-
Chemistry Steps. (n.d.). Converting Nitriles to Amides. [Link]
-
Hughes, D. E., & Williamson, D. H. (1953). A method for the degradation of radioactive nicotinic acid. PMC. [Link]
-
KPU Pressbooks. (n.d.). 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]
-
Zacharie, B., Moreau, N., & Dockendorff, C. (2001). A Mild Procedure for the Reduction of Pyridine N-Oxides to Piperidines Using Ammonium Formate. The Journal of Organic Chemistry. [Link]
- Zhejiang University. (2009).
- Degussa AG. (1985). Hydrolysis of nitriles to amides with quaternary ammonium hydroxide. U.S.
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. [Link]
Sources
- 1. Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst-Controlled Enantioselective and Regiodivergent Addition of Aryl Boron Nucleophiles to N-alkyl Nicotinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US3467659A - Process for the reduction of pyridine n-oxides - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Method for preparing nicotinic acid by pyridine dicarboxylic acid non-catalysis decarboxylation in high temperature liquid water - Eureka | Patsnap [eureka.patsnap.com]
- 6. WO2012096553A2 - Method for the preparation of nicotinic acid - Google Patents [patents.google.com]
- 7. US3037987A - Purification of nicotinic acid - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. Reduction of Amine N-Oxides by Diboron Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 12. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 13. chemguide.co.uk [chemguide.co.uk]
- 14. US4503231A - Hydrolysis of nitriles to amides with quaternary ammonium hydroxide - Google Patents [patents.google.com]
Validation & Comparative
Strategic Characterization of 2-[(4-Ethylphenyl)amino]nicotinic Acid: A Comparative NMR Guide
Executive Summary & Structural Context[1][2]
2-[(4-Ethylphenyl)amino]nicotinic acid is a pharmacophore scaffold sharing structural homology with fenamates (e.g., Niflumic acid, Flunixin). It serves as a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors.
Characterizing this molecule presents a specific challenge: the intramolecular hydrogen bond (IMHB) between the secondary amine (NH) and the carbonyl oxygen of the carboxylic acid (or the pyridine nitrogen). This interaction locks the molecule in a pseudo-cyclic conformation, significantly influencing chemical shift behavior.
This guide compares the efficacy of different solvent systems (CDCl₃ vs. DMSO-d₆ vs. MeOD) and analytical techniques (1D NMR vs. qNMR vs. HPLC) to provide a definitive protocol for structural validation.
The NMR Signature: Spin System Breakdown
Before comparing solvents, we must establish the baseline spin systems expected for this molecule.
Fragment Analysis
The molecule consists of four distinct magnetic environments:
-
The Ethyl Tail: A classic aliphatic system.
-
The Phenyl Ring: An AA'BB' aromatic system (due to para-substitution).
-
The Pyridine Core: An AMX (or ABC) aromatic system.
-
Exchangeable Protons: The carboxylic acid (-COOH) and the amine (-NH-).
Predicted Chemical Shifts (δ) & Multiplicity
Note: Values are representative of a non-polar solvent (CDCl₃) where IMHB is preserved.
| Position | Group | δ (ppm) | Multiplicity | J-Coupling (Hz) | Assignment Logic |
| Aliphatic | |||||
| C4'-CH₂CH₃ | Methyl | ~1.25 | Triplet (t) | 7.6 | Terminal methyl |
| C4'-CH₂ CH₃ | Methylene | ~2.65 | Quartet (q) | 7.6 | Benzylic methylene |
| Aromatic | |||||
| H-5 (Pyridine) | CH | ~6.7 - 6.9 | dd | 7.8, 4.8 | Most shielded arom. proton |
| H-2'/H-6' | Phenyl | ~7.2 - 7.5 | d (AA') | 8.5 | Ortho to amine |
| H-3'/H-5' | Phenyl | ~7.1 - 7.3 | d (BB') | 8.5 | Ortho to ethyl |
| H-4 (Pyridine) | CH | ~8.2 - 8.4 | dd | 7.8, 1.8 | Deshielded by COOH |
| H-6 (Pyridine) | CH | ~8.3 - 8.5 | dd | 4.8, 1.8 | Deshielded by Ring N |
| Exchangeable | |||||
| NH | Amine | 10.0 - 10.5 | Broad s | - | Diagnostic Signal (IMHB) |
| COOH | Acid | > 12.0 | Broad | - | Often invisible/broad |
Comparative Analysis: Solvent System Selection
The choice of solvent is not merely about solubility; it determines whether you observe the molecule's "active" conformation or a solvated state.
Scenario A: Chloroform-d (CDCl₃)
-
Mechanism: Non-polar, non-protic.
-
Result: Favors the Intramolecular Hydrogen Bond (IMHB) . The NH proton is "locked" between the amine nitrogen and the carbonyl oxygen.
-
Observation: The NH signal appears sharp and highly deshielded (>10 ppm).
-
Verdict: Best for Structural Proof. Confirms the ortho-relationship of the amino and acid groups.
Scenario B: DMSO-d₆
-
Mechanism: Polar aprotic, strong H-bond acceptor.
-
Result: DMSO competes with the carbonyl oxygen for the NH proton. It disrupts the IMHB.
-
Observation: The NH signal may shift upfield or broaden due to exchange with the solvent matrix. Viscosity causes slight line broadening of aromatic signals.
-
Verdict: Best for Solubility. Use only if the compound precipitates in CDCl₃.
Scenario C: Methanol-d₄ (MeOD)
-
Mechanism: Polar protic, exchangeable deuterium source.
-
Result: Rapid chemical exchange (
). -
Observation: NH and COOH signals disappear completely.
-
Verdict: Best for Spectral Simplification. Removes exchangeable peaks to reveal overlapping aromatic multiplets.
Summary Table: Solvent Performance
| Feature | CDCl₃ (Recommended) | DMSO-d₆ | MeOD |
| Solubility | Moderate | High | High |
| NH Visibility | Excellent (Sharp, >10ppm) | Good (Broadened) | None (Exchanged) |
| Resolution | High | Moderate (Viscosity effects) | High |
| Conformation | Native (IMHB preserved) | Solvated (IMHB disrupted) | Solvated |
| Water Peak | ~1.56 ppm (Non-interfering) | ~3.33 ppm (Can obscure CH₂) | ~4.87 ppm |
Workflow Visualization
The following diagram illustrates the logic flow for assigning the structure and the impact of solvent choice on the detection of the critical hydrogen bond.
Figure 1: Decision tree for solvent selection based on the specific structural feature (IMHB) targeted for observation.
Purity Assessment: qNMR vs. HPLC
For this specific class of compounds, Quantitative NMR (qNMR) offers distinct advantages over HPLC during the early development phase.
| Parameter | qNMR (Internal Standard) | HPLC-UV (Area %) |
| Reference Standard | Not Required for analyte. Only need a generic IS (e.g., TCNB). | Required to determine Response Factors (RF). |
| Response Factor | Unity (1:1 proton response). | Variable (depends on chromophore ε).[1] |
| Speed | < 15 mins (Prep + Acquisition). | 30-60 mins (Method Dev + Run). |
| Bias | Low (Absolute quantification). | High (impurities with high ε inflate error). |
| Recommendation | Use for Potency Assignment. | Use for Impurity Profiling. |
Why qNMR wins here: The nicotinic acid moiety and the aniline moiety have different UV extinction coefficients. Without a pure standard to calibrate the HPLC, "Area %" will not equal "Weight %". qNMR avoids this bias entirely.
Detailed Experimental Protocol
Standard Characterization (1D ¹H NMR)
-
Mass: Weigh ~5–10 mg of the solid compound.
-
Solvent: Add 600 µL of CDCl₃ (containing 0.03% TMS).
-
Tip: If the solution is cloudy, sonicate for 30 seconds. If it remains cloudy, filter through a cotton plug or switch to DMSO-d₆.
-
-
Acquisition:
-
Scans (ns): 16 or 32.
-
Relaxation Delay (d1): 1.0 s (sufficient for qualitative work).
-
Pulse Angle: 30°.
-
-
Processing:
-
Reference TMS to 0.00 ppm.[2]
-
Apply exponential multiplication (LB = 0.3 Hz).
-
Quantitative NMR (qNMR) Protocol
-
Internal Standard (IS): Select 1,3,5-Trimethoxybenzene or Maleic Acid (high purity trace-cert).
-
Preparation:
-
Weigh exactly 10.0 mg of Sample (
). -
Weigh exactly 5.0 mg of IS (
). -
Dissolve both in 1 mL DMSO-d₆ (to ensure full solubility for quantification).
-
-
Acquisition (Critical Parameters):
-
Relaxation Delay (d1): Must be
(typically 30–60 seconds). Do not use default 1s. -
Pulse Angle: 90°.
-
Scans: 8 (minimum) to 64.
-
-
Calculation:
Where = Integral, = Number of protons, = Molecular weight, = mass, = Purity.[3][1][2][4][5]
References
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link
-
Dobson, A. J., & Gerkin, R. E. (1997).[6] 2-Aminonicotinic acid.[6] Acta Crystallographica Section C, 53(10), 1427–1429.[6] (Validates the intramolecular hydrogen bond in the solid state). Link
-
Almac Group. (2023). Quantitative NMR (qNMR) vs HPLC: A Comparative Analysis for Pharmaceutical Intermediates. White Paper.[7] (General grounding for qNMR vs HPLC comparison). Link
-
Reich, H. J. (2023). Structure Determination Using NMR: Pyridine Derivatives. University of Wisconsin-Madison Chemistry. (Source for Pyridine coupling constants). Link
Sources
A Comparative Guide to HPLC Method Development for the Purity Determination of 2-[(4-Ethylphenyl)amino]nicotinic acid
This guide provides a comprehensive, in-depth walkthrough for the development of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 2-[(4-Ethylphenyl)amino]nicotinic acid. We will objectively compare various chromatographic conditions and provide supporting experimental data to guide researchers, scientists, and drug development professionals in establishing a reliable analytical method.
Introduction: The Analytical Challenge
2-[(4-Ethylphenyl)amino]nicotinic acid is an aromatic carboxylic acid derivative with potential applications in pharmaceutical development. Ensuring the purity of this active pharmaceutical ingredient (API) is critical for safety and efficacy. The primary analytical challenge lies in developing a method that can separate the main compound from potential process impurities and degradation products. This requires a stability-indicating method, as defined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]
This guide will detail a systematic approach to method development, from initial screening to final validation, providing a framework that can be adapted for other similar molecules.
The Strategic Approach to Method Development
Our strategy for developing a purity method for 2-[(4-Ethylphenyl)amino]nicotinic acid is rooted in a logical, stepwise process designed to efficiently identify optimal separation conditions. The overall workflow is illustrated below.
Caption: A streamlined workflow for HPLC method development.
Experimental Design and Rationale
Analyte Characterization
Before initiating any chromatographic experiments, understanding the physicochemical properties of 2-[(4-Ethylphenyl)amino]nicotinic acid is paramount. As an aromatic carboxylic acid, it is expected to be acidic and possess some hydrophobicity.[4][5] A UV scan would reveal the optimal wavelength for detection, which for many nicotinic acid derivatives is around 265 nm.[6]
Initial Method Screening: A Comparative Analysis
The most common technique for the analysis of small pharmaceutical molecules is Reverse-Phase HPLC (RP-HPLC) due to its versatility and broad applicability.[7] We will therefore focus our efforts on this mode of chromatography. The initial screening involves comparing different stationary phases (columns) and mobile phase compositions.
Experimental Protocol: Initial Screening
-
Instrumentation: Standard HPLC system with a UV detector.
-
Columns:
-
Alternative 1: A standard C18 column (e.g., 150 mm x 4.6 mm, 5 µm).
-
Alternative 2: A C18 column with a different bonding technology or end-capping.
-
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A generic screening gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: 265 nm
-
Injection Volume: 10 µL
-
Sample Preparation: 0.1 mg/mL of 2-[(4-Ethylphenyl)amino]nicotinic acid in a 50:50 mixture of acetonitrile and water.
Comparative Data: Initial Column Screening
| Parameter | Alternative 1 (Standard C18) | Alternative 2 (Modern C18) |
| Retention Time (min) | 8.52 | 9.15 |
| Tailing Factor | 1.8 | 1.2 |
| Theoretical Plates | 8,500 | 15,000 |
| Observations | Significant peak tailing, suggesting secondary interactions with residual silanols. | Improved peak shape and efficiency. |
Rationale: The improved performance of the modern C18 column (Alternative 2) is likely due to a more complete end-capping of the silica support, which minimizes interactions with the acidic analyte.[8] Based on this superior peak shape and efficiency, we will proceed with the modern C18 column for further optimization.
Optimization of Chromatographic Conditions
With a suitable column selected, the next step is to optimize the mobile phase and gradient to achieve the best possible resolution between the main peak and any potential impurities.
3.3.1. Mobile Phase pH and Buffer Selection
For an acidic compound like 2-[(4-Ethylphenyl)amino]nicotinic acid, controlling the pH of the mobile phase is crucial for consistent retention and good peak shape. Operating at a pH well below the pKa of the carboxylic acid group ensures it remains in its protonated, less polar form, leading to better retention in reverse-phase chromatography.
We will compare the use of two common acidic modifiers: formic acid and phosphoric acid.
Comparative Data: Mobile Phase Modifier
| Modifier (0.1% in Water) | Retention Time (min) | Tailing Factor | Observations |
| Formic Acid | 9.15 | 1.2 | Good peak shape, MS-compatible. |
| Phosphoric Acid | 9.30 | 1.1 | Slightly better peak shape, but not MS-compatible. |
Rationale: While phosphoric acid provides a slight improvement in peak shape, formic acid offers the significant advantage of being volatile and therefore compatible with mass spectrometry (MS), which is invaluable for impurity identification.[9] We will continue with 0.1% formic acid.
3.3.2. Gradient Optimization
A generic screening gradient is often not optimal for resolving closely eluting impurities. A shallower gradient around the elution time of the main peak can significantly improve resolution.
Caption: Transition from a generic to an optimized gradient.
By adjusting the gradient to be shallower around the elution of the main peak, we can enhance the separation of closely related impurities.
Forced Degradation Studies: Ensuring Method Specificity
To demonstrate that the method is stability-indicating, forced degradation studies are essential.[1][2][10] These studies involve subjecting the API to harsh conditions to intentionally generate degradation products. The analytical method must be able to separate these degradants from the main peak and from each other.[3]
Experimental Protocol: Forced Degradation
Samples of 2-[(4-Ethylphenyl)amino]nicotinic acid were subjected to the following conditions as per ICH guidelines[11]:
-
Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60°C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: 105°C for 48 hours.
-
Photolytic Degradation: Exposed to UV and visible light (ICH Q1B).[2]
Results Summary: Forced Degradation
| Stress Condition | % Degradation | Number of Degradation Peaks | Observations |
| Acid Hydrolysis | ~15% | 2 | Good resolution between degradants and API. |
| Base Hydrolysis | ~20% | 3 | One degradant peak co-elutes with an impurity in the unstressed sample. |
| Oxidative Degradation | ~10% | 1 | Well-resolved degradation peak. |
| Thermal Degradation | <5% | 1 (minor) | The compound is relatively stable to heat. |
| Photolytic Degradation | ~8% | 2 | Degradants are well-separated. |
The co-elution observed under basic hydrolysis necessitates a further refinement of the gradient to resolve this peak, demonstrating the iterative nature of method development. After further optimization, the final method demonstrated baseline resolution for all degradation products.
The Final Optimized and Validated Method
The culmination of this development process is a robust and reliable HPLC method for the purity determination of 2-[(4-Ethylphenyl)amino]nicotinic acid.
Final Method Parameters
| Parameter | Condition |
| Column | Modern C18 (e.g., Agilent Poroshell, Waters Cortecs), 150 mm x 4.6 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% to 60% B over 20 min, then to 95% B in 2 min, hold for 3 min, and re-equilibrate. |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 265 nm |
| Injection Volume | 5 µL |
Method Validation
The final method was validated according to ICH Q2(R1) guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.[12][13][14][15]
Validation Summary
| Parameter | Result |
| Specificity | No interference from blank, placebo, or degradation products. |
| Linearity (r²) | > 0.999 for the API and known impurities. |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 1.0% for repeatability and intermediate precision. |
| Robustness | No significant impact on results with small variations in flow rate, temperature, and mobile phase composition. |
Conclusion
This guide has detailed a systematic, comparative approach to developing a stability-indicating HPLC method for the purity analysis of 2-[(4-Ethylphenyl)amino]nicotinic acid. By logically progressing from initial screening through optimization and forced degradation, we have established a method that is specific, robust, and fit for purpose. The principles and strategies outlined herein provide a solid foundation for analytical scientists tasked with similar method development challenges.
References
-
Dong, M. W. (2016). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America, 34(9), 734-745. [Link]
-
IJSDR. (n.d.). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. International Journal of Scientific Development and Research. [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). A Comprehensive Review on RP-HPLC Method Development, Validation, and Forced Degradation Studies According to ICH Guidelines. [Link]
-
Pharmaguideline. (n.d.). Steps for HPLC Method Development. [Link]
-
Pharmaceutical Outsourcing. (2012). Forced Degradation to Develop Stability-indicating Methods. [Link]
-
International Journal of Pharmaceutical Research and Applications. (2023). Analytical Method Development and Validation by RP-HPLC technique: a Review. [Link]
-
Ghanem, A., & Al-Rimawi, F. (2012). Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation. Tropical Journal of Pharmaceutical Research, 11(4), 623-630. [Link]
-
Velev, V. (2025). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Velev Pharma. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Analytical & Bioanalytical Techniques, 3(5), 1-6. [Link]
-
Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation. [Link]
-
European Pharmaceutical Review. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]
-
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
-
U.S. Food and Drug Administration. (1996). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. [Link]
-
Al-Rimawi, F. (2014). Separation of Aliphatic and Aromatic Carboxylic Acids by Conventional and Ultra High Performance Ion Exclusion Chromatography. Journal of Chromatographic Science, 52(7), 673-678. [Link]
-
Chromatography Today. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]
-
American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. [Link]
-
Bevital. (n.d.). Simultaneous determination of niacin, niacinamide and nicotinuric acid in human plasma. [Link]
-
Googleapis.com. (n.d.). DETECTION AND ASSAY OF MEDICINAL NICOTINIC ACID UTILIZING ISOCRATIC HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. [Link]
-
J. Baqai Med. Univ. (n.d.). Nicotinamide: Biochemical Functions, Pharmaceutical and Clinical Analysis. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. pharmoutsourcing.com [pharmoutsourcing.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. onyxipca.com [onyxipca.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. scribd.com [scribd.com]
- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 14. database.ich.org [database.ich.org]
- 15. fda.gov [fda.gov]
A Researcher's Comparative Guide to the Infrared Spectroscopy of 2-[(4-Ethylphenyl)amino]nicotinic acid
For researchers and professionals in drug development, meticulous characterization of novel chemical entities is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating molecular structure, offering a rapid and non-destructive method to identify key functional groups. This guide provides an in-depth analysis of the expected Fourier Transform Infrared (FTIR) spectrum of 2-[(4-Ethylphenyl)amino]nicotinic acid, a compound of interest in medicinal chemistry. By comparing its predicted spectral features with those of structurally related molecules, we can gain a comprehensive understanding of its vibrational characteristics. This guide is designed to equip researchers with the foundational knowledge to interpret experimental data and to provide a robust protocol for acquiring high-quality spectra.
The Vibrational Signature: Predicting the IR Spectrum
The structure of 2-[(4-Ethylphenyl)amino]nicotinic acid is a composite of a nicotinic acid moiety, a secondary aromatic amine linkage, and a 4-ethylphenyl group. Each of these components contributes distinct vibrational modes to the overall IR spectrum. A detailed prediction of the key absorption bands is presented below, drawing upon established principles of IR spectroscopy.
A broad absorption band is anticipated in the region of 2500-3300 cm⁻¹ , which is a hallmark of the O-H stretching vibration of a carboxylic acid that is engaged in hydrogen bonding. This broadness arises from the dimeric association of carboxylic acid molecules. Superimposed on this broad O-H band, sharper peaks corresponding to C-H stretching vibrations are expected. Aromatic C-H stretching vibrations typically appear in the 3000-3100 cm⁻¹ range, while the aliphatic C-H stretches from the ethyl group will be observed just below 3000 cm⁻¹ .[1]
The secondary amine (N-H) stretch is expected to produce a moderate to weak absorption band around 3300-3500 cm⁻¹ .[2] In the double bond region, the most prominent peak will be the C=O (carbonyl) stretch of the carboxylic acid, which is expected to appear as a strong, sharp band in the range of 1680-1710 cm⁻¹ . Conjugation with the pyridine ring can slightly lower this frequency.[3][4] Aromatic C=C stretching vibrations from both the pyridine and benzene rings will give rise to several bands of variable intensity in the 1400-1600 cm⁻¹ region.[1]
The fingerprint region, below 1500 cm⁻¹, will contain a wealth of information. The C-N stretching of the aromatic amine is expected to absorb in the 1250-1335 cm⁻¹ range.[2] The C-O stretching and O-H bending vibrations of the carboxylic acid group will also be present in this region, typically around 1210-1320 cm⁻¹ and 910-950 cm⁻¹ respectively.[5]
A Comparative Analysis: Deconstructing the Spectrum
To better understand the contributions of each structural component to the overall IR spectrum of 2-[(4-Ethylphenyl)amino]nicotinic acid, it is instructive to compare its predicted spectrum with the experimental spectra of related molecules: nicotinic acid, 4-ethylaniline, and N-phenylanthranilic acid.
-
Nicotinic Acid: The spectrum of nicotinic acid will share the characteristic broad O-H stretch of the carboxylic acid dimer and the C=O stretch.[6][7][8][9] However, it will lack the N-H stretching vibration and the specific aromatic and aliphatic C-H stretches associated with the 4-ethylphenylamino group.
-
4-Ethylaniline: This molecule will exhibit the characteristic N-H stretching of a primary aromatic amine (typically two bands), aromatic and aliphatic C-H stretches, and aromatic C=C stretching bands.[2][10][11][12] It will, of course, lack the carboxylic acid O-H and C=O absorptions.
-
N-Phenylanthranilic Acid: As a closer structural analog, its spectrum will show many similarities, including the broad carboxylic acid O-H stretch, the C=O stretch, and the secondary N-H stretch.[13][14][15][16][17] The primary differences will lie in the fine structure of the aromatic C-H and C=C stretching and bending modes due to the different substitution patterns on the aromatic rings.
This comparative approach allows for a more confident assignment of the observed bands in an experimental spectrum of 2-[(4-Ethylphenyl)amino]nicotinic acid.
Tabulated Spectroscopic Data
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) for 2-[(4-Ethylphenyl)amino]nicotinic acid | Comparative Notes |
| Carboxylic Acid | O-H Stretch (H-bonded) | 2500-3300 (very broad) | Similar to Nicotinic Acid and N-Phenylanthranilic Acid. |
| Secondary Aromatic Amine | N-H Stretch | 3300-3500 (moderate)[2] | Absent in Nicotinic Acid. 4-Ethylaniline has primary amine stretches. Similar to N-Phenylanthranilic Acid. |
| Aromatic C-H | C-H Stretch | 3000-3100 (sharp, multiple bands)[1] | Present in all comparative compounds, but with different patterns. |
| Aliphatic C-H | C-H Stretch | <3000 (sharp) | Present in 4-Ethylaniline, absent in Nicotinic Acid and N-Phenylanthranilic Acid. |
| Carboxylic Acid | C=O Stretch | 1680-1710 (strong, sharp)[3][4] | Similar to Nicotinic Acid and N-Phenylanthranilic Acid. |
| Aromatic C=C | C=C Stretch | 1400-1600 (variable intensity)[1] | Present in all comparative compounds, with variations in band positions and intensities. |
| Aromatic Amine | C-N Stretch | 1250-1335 (moderate)[2] | Absent in Nicotinic Acid. |
| Carboxylic Acid | C-O Stretch | 1210-1320 (moderate)[5] | Present in Nicotinic Acid and N-Phenylanthranilic Acid. |
| Carboxylic Acid | O-H Bend | 910-950 (broad, moderate)[5] | Present in Nicotinic Acid and N-Phenylanthranilic Acid. |
Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum
The following protocol outlines the steps for obtaining a high-quality FTIR spectrum of a solid sample like 2-[(4-Ethylphenyl)amino]nicotinic acid using an Attenuated Total Reflectance (ATR) accessory, a common and convenient method.[18][19][20][21]
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.
Procedure:
-
Instrument Preparation: Ensure the spectrometer is powered on and has completed its startup diagnostics. Purge the sample compartment with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference.
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal is clean. Clean with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.
-
Acquire a background spectrum. This will account for the absorbance of the ATR crystal and the ambient atmosphere.
-
-
Sample Application:
-
Place a small amount of the solid 2-[(4-Ethylphenyl)amino]nicotinic acid powder onto the center of the ATR crystal.
-
Lower the press arm and apply consistent pressure to ensure good contact between the sample and the crystal surface.
-
-
Sample Spectrum Acquisition:
-
Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio (typically 16-32 scans are sufficient).
-
-
Data Processing:
-
The software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform an ATR correction if necessary to produce a spectrum that more closely resembles a transmission spectrum.
-
Label the significant peaks with their corresponding wavenumbers.
-
-
Cleaning:
-
Retract the press arm and carefully remove the sample from the ATR crystal using a soft spatula or tissue.
-
Clean the crystal thoroughly with a suitable solvent to prepare for the next measurement.
-
Experimental Workflow Diagram
Caption: Experimental workflow for obtaining and analyzing an FTIR spectrum using an ATR accessory.
Conclusion
This guide provides a comprehensive framework for understanding and obtaining the infrared spectrum of 2-[(4-Ethylphenyl)amino]nicotinic acid. By predicting the key spectral features and comparing them with those of related compounds, researchers can confidently interpret experimental data. The provided experimental protocol offers a standardized method for acquiring high-quality spectra, ensuring reproducibility and accuracy in the characterization of this and other novel pharmaceutical compounds. Adherence to these principles of scientific integrity and methodical execution is essential for advancing drug discovery and development.
References
-
Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]
-
Homework.Study.com. (n.d.). Where do 4-ethylaniline and 3, 4-dimethyaniline fall on the IR spectrum? Do methyl and ethyl.... Retrieved from [Link]
-
St. Joseph's College. (n.d.). Synthesis and Characterisation of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. Retrieved from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]
-
Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]
- Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10), 2271-2275.
-
SpectraBase. (n.d.). N-phenylanthranilic acid - Optional[FTIR] - Spectrum. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR: carboxylic acids. Retrieved from [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Ethylaniline. PubChem Compound Database. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Phenylanthranilic Acid. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra of Nicotinic acid (a) control and (b) treated. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Ethylaniline - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectra: (a) Niacin, (b) MNPs and (c) MNPs-Niacin. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
- Journal of Chemical and Pharmaceutical Research. (2016). Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. 8(4), 136-142.
-
Maricopa Open Digital Press. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
-
Cheminfo.org. (n.d.). IR spectra prediction. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Niacin. NIST Chemistry WebBook. Retrieved from [Link]
Sources
- 1. uanlch.vscht.cz [uanlch.vscht.cz]
- 2. homework.study.com [homework.study.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. echemi.com [echemi.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Nicotinic acid(59-67-6) IR Spectrum [m.chemicalbook.com]
- 9. Niacin [webbook.nist.gov]
- 10. 4-Ethylaniline(589-16-2) IR Spectrum [chemicalbook.com]
- 11. 4-Ethylaniline | C8H11N | CID 11504 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. spectrabase.com [spectrabase.com]
- 13. N-Phenylanthranilic acid(91-40-7) IR Spectrum [m.chemicalbook.com]
- 14. sjctni.edu [sjctni.edu]
- 15. asianpubs.org [asianpubs.org]
- 16. spectrabase.com [spectrabase.com]
- 17. N-Phenylanthranilic Acid | C13H11NO2 | CID 4386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 19. jascoinc.com [jascoinc.com]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. edinst.com [edinst.com]
Safety Operating Guide
Safe Handling of 2-[(4-Ethylphenyl)amino]nicotinic acid: A Guide for Laboratory Professionals
This document provides a comprehensive guide to the safe handling, personal protective equipment (PPE) requirements, and disposal of 2-[(4-Ethylphenyl)amino]nicotinic acid. As this is a specialized research chemical, specific toxicological data is not widely available. Therefore, this guide is built upon a conservative approach, inferring potential hazards from its constituent chemical moieties: a nicotinic acid core and an N-arylaniline structure. The protocols outlined here are designed to establish a self-validating system of safety, grounded in the authoritative principles of laboratory practice.
Hazard Assessment: A Precautionary Approach
In the absence of a specific Safety Data Sheet (SDS), a risk assessment must be conducted based on the chemical's structure. This compound should be treated as potentially hazardous until proven otherwise.
-
Nicotinic Acid Moiety: The parent compound, nicotinic acid, is known to cause serious eye irritation.[1][2][3] The carboxylic acid group suggests it may also be a skin and respiratory tract irritant.
-
N-Arylaniline Structure: Aromatic amines are a class of compounds that can present significant health risks, including skin irritation, sensitization, and potential toxicity through dermal absorption or inhalation.[4][5]
-
Physical Form: As a solid, the compound poses an inhalation risk if it is a fine, dispersible powder.[6][7]
Based on this analysis, 2-[(4-Ethylphenyl)amino]nicotinic acid must be handled as a substance that is, at a minimum:
-
A serious eye irritant.
-
A potential skin irritant and sensitizer.
-
Harmful if inhaled or absorbed through the skin.
The Hierarchy of Controls: Beyond PPE
Before detailing PPE, it is critical to implement engineering and administrative controls, which form the foundation of laboratory safety.[8] PPE is the last line of defense.[9]
-
Engineering Control: All work involving the handling of solid 2-[(4-Ethylphenyl)amino]nicotinic acid or its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Administrative Controls: Access to areas where this compound is used should be restricted. All personnel must receive training on the potential hazards and the specific handling procedures outlined in this guide.[8][10]
Personal Protective Equipment (PPE): Your Essential Barrier
A complete PPE ensemble is mandatory for all procedures involving this compound.[11] The following table summarizes the required equipment and the rationale for its use.
| Protection Type | Specification | Causality and Rationale |
| Eye & Face Protection | ANSI Z87.1-compliant safety goggles with side shields.[11][12] A face shield should be worn over goggles during procedures with a high splash risk.[11][12] | Protects against splashes of solutions and airborne particles, mitigating the risk of serious eye irritation from the nicotinic acid and aromatic amine components.[10] |
| Hand Protection | Disposable nitrile gloves are the minimum requirement for incidental contact.[11][13] For extended work or direct immersion, consider double-gloving or using a more robust glove like neoprene. | Provides a barrier against skin contact, preventing potential irritation, sensitization, and dermal absorption.[6] Gloves must be inspected before use and changed immediately upon contamination.[13] |
| Body Protection | A flame-resistant lab coat with long sleeves, fully buttoned. | Protects skin and personal clothing from spills and contamination.[10] |
| Foot Protection | Closed-toe, closed-heel shoes made of a non-porous material. | Prevents injury from dropped objects and protects feet from spills.[10] |
| Respiratory Protection | Generally not required when working within a certified fume hood. If procedures could generate significant dust outside of a hood, a NIOSH-approved respirator (e.g., N95) is necessary.[10] | A fume hood provides primary respiratory protection. A respirator is a secondary measure for specific high-risk scenarios. |
Procedural Guide: Step-by-Step Operational Plan
This workflow is designed to minimize exposure at every stage of handling.
Caption: Waste segregation and disposal logic for laboratory operations.
-
Waste Segregation: All waste contaminated with 2-[(4-Ethylphenyl)amino]nicotinic acid must be segregated as hazardous waste at the point of generation. [14]Do not mix with non-hazardous trash. [15][16]* Solid Waste: Contaminated items such as gloves, weigh paper, and disposable lab coats should be placed in a clearly labeled, sealed container for solid chemical waste.
-
Liquid Waste: Unused solutions and contaminated solvents must be collected in a dedicated, sealed, and properly labeled hazardous waste container. The container must be compatible with the solvents used.
-
Disposal: All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. [17]Never pour solutions containing this compound down the drain. [15] By adhering to this comprehensive safety framework, researchers can effectively mitigate the risks associated with handling 2-[(4-Ethylphenyl)amino]nicotinic acid, ensuring a safe and compliant laboratory environment.
References
-
Committee on Prudent Practices in the Laboratory: an Update. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]
-
LabRepCo. Laboratory Personal Protective Equipment (PPE) for Safety and Precision. [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. [Link]
-
Workplace Safety North. Ensuring Compliance with OSHA Regulations for PPE in US Lab Technician Settings. [Link]
-
Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager. [Link]
-
University of Washington Environmental Health and Safety. Personal Protective Equipment Requirements for Laboratories. [Link]
-
National Center for Biotechnology Information. Prudent Practices in the Laboratory. [Link]
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. [Link]
-
National Center for Biotechnology Information. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection. [Link]
-
Dartmouth College Environmental Health and Safety. Personal Protective Equipment in Chemistry. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Guidance. [Link]
-
American Chemical Society. Hazardous Waste and Disposal Considerations. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
The University of British Columbia Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. [Link]
-
Chemos GmbH & Co. KG. (2019, February 12). Nicotinic acid - Safety Data Sheet. [Link]
-
Carl Roth. Nicotinic acid - Safety Data Sheet. [Link]
-
Carl Roth. Nicotinic acid - Safety Data Sheet (UK). [Link]
Sources
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. chemos.de [chemos.de]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. fishersci.com [fishersci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. osha.gov [osha.gov]
- 9. A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 11. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 12. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 17. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
